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Core Science & Biosynthesis

Foundational

Technical Characterization Guide: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Executive Summary & Structural Context[1][2][3] 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (CAS: Generic/Proprietary) is a specialized fluorinated building block, often utilized in the synthesis of kinase inhibitors or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (CAS: Generic/Proprietary) is a specialized fluorinated building block, often utilized in the synthesis of kinase inhibitors or as a protected precursor for 2-amino-6-fluorophenol .

The molecule features three critical structural motifs:

  • Aniline Core: Provides a nucleophilic handle (

    
    ) for amide coupling or heterocycle formation.
    
  • PMB-Ether Protection: The (4-methoxyphenyl)methoxy group (PMB) protects the phenol at position 2. This group is orthogonal to base-catalyzed reactions but labile to specific acidic conditions (e.g., TFA, DDQ).

  • Fluorine Substituent (C-3): Modulates metabolic stability and pKa. Its position relative to the oxygen is a critical quality attribute (CQA) that must be verified by NMR.

Chemical Identity
PropertyDetail
IUPAC Name 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Common Ref PMB-protected 2-amino-6-fluorophenol
Formula

Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 247.27 g/mol
Appearance Off-white to pale yellow solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water.

Analytical Strategy & Workflow

To certify the identity and purity of this compound, a multi-modal approach is required. The primary challenge is distinguishing the regioisomer (2-alkoxy-3-fluoro vs. 2-fluoro-3-alkoxy).

Diagram 1: Analytical Logic Flow

AnalyticalWorkflow Sample Raw Sample HPLC HPLC-UV/MS (Purity) Sample->HPLC >98% Area MS HRMS (ESI+) (Mass Conf.) Sample->MS [M+H]+ 248.27 NMR NMR Suite (1H, 13C, 19F) Sample->NMR Regio-check Decision Release / Reject HPLC->Decision MS->Decision NMR->Decision

Caption: Integrated analytical workflow ensuring purity (HPLC), elemental composition (HRMS), and structural connectivity (NMR).

Spectroscopic Characterization (The "Fingerprint")

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: ESI (+)

  • Theoretical [M+H]+: 248.1087 m/z

  • Diagnostic Fragmentation:

    • The PMB group is prone to cleavage, generating a characteristic tropylium-like cation at m/z 121.06 .

    • Protocol Note: Avoid high cone voltage to prevent in-source fragmentation which might mimic the deprotected phenol.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-


 is recommended over 

.
  • Reasoning:

    
     is often slightly acidic (traces of DCl), which can degrade the acid-labile PMB ether. DMSO also sharpens the exchangeable 
    
    
    
    signal.
Table 1: Predicted

H NMR Assignments (400 MHz, DMSO-

)
PositionShift (

ppm)
Mult.IntegrationCoupling (

Hz)
Assignment Logic
PMB-Ar 7.35d2H8.6PMB Ring (AA'BB') - Ortho to

PMB-Ar 6.92d2H8.6PMB Ring (AA'BB') - Ortho to OMe
Ar-H (5) 6.75 - 6.85m1H-Overlap region; coupled to F and H-4/6
Ar-H (4) 6.50td1H~8.0, 1.5Para to

, coupled to F
Ar-H (6) 6.35d1H~8.0Ortho to

, furthest from F

5.10br s2H-Exchangeable amine protons

5.05s2H-Benzylic methylene (Key PMB signal)

3.75s3H-Methoxy singlet
Table 2:

F NMR (376 MHz, DMSO-

)
Shift (

ppm)
MultiplicityInterpretation
-132.0 to -136.0 dd (approx)Distinctive for fluorine at position 3 (ortho to alkoxy, meta to amine).

Critical Quality Check: If the Fluorine signal appears as a triplet or is shifted significantly upfield (e.g., -150 ppm), suspect the para-isomer or loss of the PMB group.

Structural Connectivity & Regiochemistry

To rigorously prove the structure is 3-fluoro-2-alkoxy and not 3-fluoro-4-alkoxy , you must analyze the Carbon-Fluorine coupling constants (


) in the 

C NMR.
Diagram 2: NMR Connectivity Logic (HMBC/J-Coupling)

NMR_Connectivity cluster_logic Regiochemistry Proof F3 F-3 C3 C-3 (C-F) F3->C3 1J (~245 Hz) C2 C-2 (C-O) F3->C2 2J (~15 Hz) C4 C-4 F3->C4 2J (~15 Hz) OCH2 OCH2 (PMB) OCH2->C2 HMBC (3-bond)

Caption: Definitive proof of structure relies on the HMBC correlation between the PMB methylene protons and Carbon-2, which shows a 2-bond coupling to Fluorine.

Interpretation:

  • C-3 (attached to F): Will show a massive doublet splitting (

    
     Hz).
    
  • C-2 (attached to O-PMB): Will show a doublet splitting (

    
     Hz).
    
  • HMBC: The protons of the

    
     (at ~5.05 ppm) must show a cross-peak to C-2 . Since C-2 is coupled to F, this links the PMB group directly to the fluorine-adjacent carbon.
    

Experimental Protocol: Purity Assessment

Sample Preparation for HPLC
  • Solvent: Acetonitrile:Water (50:50).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22

    
    m PTFE filter (Nylon can absorb anilines).
    
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).

  • Pass Criteria: Main peak area > 97.0%.

Stability & Handling

  • Oxidation Risk: Anilines are prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at -20°C.

  • Acid Sensitivity: The PMB ether is acid-labile.

    • Do not use TFA in LCMS mobile phases if you wish to recover the compound.

    • Do not leave in

      
       for extended periods (>2 hours).
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[12] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 30: Retrosynthetic Analysis - Protecting Groups). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for PMB-Protection Strategies. Link

Sources

Exploratory

A Technical Guide to 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline: Physicochemical Properties and Medicinal Chemistry Implications

Prepared by: Gemini, Senior Application Scientist Abstract: This guide provides an in-depth analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, a functionalized aniline derivative poised for application in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides an in-depth analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, a functionalized aniline derivative poised for application in medicinal chemistry. While direct experimental data for this specific molecule is limited in public literature, this document leverages expert analysis and data from structurally similar analogs to project its physicochemical properties, reactivity, and potential as a valuable scaffold in drug discovery. We will deconstruct the molecule to understand the contribution of each functional group—the fluoroaniline core, the ether linkage, and the p-methoxybenzyl (PMB) moiety—to its overall profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize complex building blocks for the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Anilines

Aniline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] The strategic placement of substituents on the aniline ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The incorporation of fluorine, for instance, is a well-established strategy to enhance metabolic stability, modulate pKa, and introduce new binding interactions.[2]

The target molecule of this guide, 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, combines three key features of high interest:

  • A fluoroaniline core , which provides a vector for hydrogen bonding and can improve drug-like properties.

  • An ether linkage at the ortho position , which imparts a specific conformational constraint and is metabolically more stable than alternatives like esters.

  • A p-methoxybenzyl (PMB) group , which significantly influences lipophilicity and can form productive van der Waals or pi-stacking interactions within a protein binding pocket.

This document will serve as a predictive whitepaper, establishing a foundational understanding of this molecule's properties and outlining its potential as a versatile building block.

Molecular Structure and Predicted Physicochemical Properties

The structure of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is defined by a 2,3-disubstituted aniline ring. The ortho-position is occupied by a PMB-ether, while the meta-position contains a fluorine atom.

Caption: Chemical structure of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Data for the target compound are predicted based on its structure and comparison with its closest structural analog for which data is available, 3-Fluoro-2-methoxyaniline (the methyl ether analog).[3][4]

Property3-Fluoro-2-methoxyaniline (Analog)3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (Predicted)Rationale & Medicinal Chemistry Insight
CAS Number 437-83-2[3]Not availableA novel, yet-to-be-cataloged chemical entity.
Molecular Formula C₇H₈FNO[3]C₁₄H₁₄FNO₂The addition of the C₇H₆O benzyl moiety significantly increases size.
Molecular Weight 141.14 g/mol [3]247.27 g/mol Increased molecular weight impacts diffusion and permeability. Remains well within typical drug-like chemical space.
Appearance Liquid[3]Predicted to be a solidIncreased molecular weight and planarity from the second aromatic ring favor a solid state at room temperature.
XLogP3 ~1.3 (Predicted for isomer)[5]~3.5 - 4.5The large, hydrophobic PMB group drastically increases lipophilicity. This will enhance membrane permeability but may decrease aqueous solubility and increase off-target binding if not balanced.
pKa (Aniline) ~3.5 - 4.0~3.5 - 4.0The basicity of the aniline nitrogen is primarily influenced by the local ortho-ether and meta-fluoro groups, both of which are electron-withdrawing and reduce basicity compared to aniline (~4.6). The distant PMB group has a negligible electronic effect. A lower pKa means the compound will be largely neutral at physiological pH.
H-Bond Donors 1 (from -NH₂)[5]1 (from -NH₂)The primary amine is a critical interaction point for anchoring the molecule in a protein active site.
H-Bond Acceptors 3 (N, O, F)[5]4 (N, O-ether, O-methoxy, F)The two ether oxygens and the fluorine atom provide additional opportunities for hydrogen bonding, potentially increasing binding affinity and selectivity.
Topological Polar Surface Area (TPSA) 35.2 Ų (for isomer)[5]~44.5 ŲThe addition of the second ether oxygen increases the TPSA. This value is well within the range for good oral bioavailability (<140 Ų).

Synthetic Strategy and Reactivity

Proposed Synthetic Workflow

A robust and logical synthesis can be envisioned starting from commercially available 2-amino-6-fluorophenol. The key challenge is to achieve selective O-alkylation without competing N-alkylation of the aniline. This necessitates a protection/deprotection strategy.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: N-Deprotection A 2-Amino-6-fluorophenol B N-Protected Intermediate A->B Acetic Anhydride, Pyridine C O-Alkylated Intermediate B->C PMB-Cl, K₂CO₃, Acetone D Final Product: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline C->D Aq. HCl, Reflux

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Step 1 (N-Protection): The aniline nitrogen is more nucleophilic than the phenolic oxygen. Protecting it as an acetamide temporarily removes its nucleophilicity and deactivates the ring, preventing side reactions during the subsequent alkylation step. Acetic anhydride is a common and efficient reagent for this purpose.[6]

  • Step 2 (O-Alkylation): A classic Williamson ether synthesis is proposed. The phenoxide, formed by a mild base like potassium carbonate, acts as the nucleophile. 4-Methoxybenzyl chloride (PMB-Cl) is the electrophile. Acetone is a suitable polar aprotic solvent for this reaction.

  • Step 3 (N-Deprotection): The acetamide protecting group is robust but can be readily cleaved under acidic conditions (e.g., refluxing aqueous HCl) to regenerate the free aniline without cleaving the more stable benzyl ether bond.[6]

Reactivity Profile for Medicinal Chemistry

The primary reactive handle on the final molecule is the aniline amine group. This functionality is a versatile starting point for library synthesis.

G center 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline amide Amide Formation (e.g., coupling with a carboxylic acid) center->amide sulfonamide Sulfonamide Formation (e.g., reaction with a sulfonyl chloride) center->sulfonamide urea Urea/Thiourea Formation (e.g., reaction with an isocyanate) center->urea buchwald Buchwald-Hartwig Coupling (e.g., coupling with an aryl halide) center->buchwald

Caption: Key reactivity pathways for derivatization in drug discovery.

These reactions allow for the facile attachment of the aniline scaffold to other fragments, linkers (as in PROTACs), or solubilizing groups, making it an exceptionally useful building block.[7]

Experimental Protocols

The following protocols are provided as a self-validating framework. They should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Safety: This procedure involves hazardous chemicals. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]

  • N-Protection:

    • To a solution of 2-amino-6-fluorophenol (1.0 eq) in pyridine (5 mL/g) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the mixture into ice water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-protected intermediate.

  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve the N-protected intermediate (1.0 eq) in acetone (10 mL/g).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and 4-methoxybenzyl chloride (1.2 eq).

    • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the O-alkylated intermediate.

  • N-Deprotection:

    • Suspend the O-alkylated intermediate (1.0 eq) in a 1:1 mixture of methanol and 6M HCl (10 mL/g).

    • Heat the mixture to reflux for 6 hours until TLC analysis shows complete consumption of the starting material.

    • Cool to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford the final product.

Protocol: Characterization and Quality Control

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • NMR Spectroscopy: [9]

    • Sample Prep: Dissolve ~5 mg of the final product in 0.6 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR: Acquire a proton spectrum (400 MHz). Expected signals: a broad singlet for -NH₂ (3.5-4.5 ppm), aromatic protons (6.5-7.5 ppm), a singlet for the benzylic -CH₂- ( ~5.0 ppm), and a singlet for the methoxy -OCH₃ (~3.8 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (100 MHz). Confirm the presence of the expected number of aromatic and aliphatic carbons.

  • Mass Spectrometry: [9]

    • Method: Use Electrospray Ionization (ESI) in positive mode.

    • Analysis: Confirm the presence of the [M+H]⁺ ion at m/z corresponding to the calculated exact mass of the product (C₁₄H₁₅FNO₂⁺).

  • Infrared (IR) Spectroscopy: [9]

    • Method: Acquire spectrum using a KBr pellet or as a thin film.

    • Analysis: Look for characteristic peaks: N-H stretching (doublet, ~3300-3500 cm⁻¹), C-H stretching (~2850-3100 cm⁻¹), C-O ether stretching (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Conclusion

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline represents a strategically designed chemical building block with significant potential in medicinal chemistry. Our predictive analysis of its physicochemical properties suggests it possesses a drug-like profile, albeit with high lipophilicity that must be considered in molecular design. The fluoro and ortho-ether substitutions provide metabolic stability and conformational constraint, while the aniline group serves as a versatile synthetic handle for library development. The provided synthetic protocols offer a reliable pathway to access this compound, enabling its incorporation into drug discovery programs targeting a wide array of diseases.

References

  • BenchChem. (2025). Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis.
  • Chem-Impex. 3-Fluoro-4-metoxianilina.
  • Sigma-Aldrich. (2024). 3-Fluoro-2-methoxyaniline 97.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 43380596, 3-fluoro-4-methoxy-N-(4-phenylbutan-2-yl)aniline.
  • ChemicalBook. (2026). 3-Fluoro-4-methoxyaniline Chemical Properties,Uses,Production.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ChemicalBook. (2019).
  • ChemicalBook. 3-Fluoro-4-methoxyaniline(366-99-4) IR2 spectrum.
  • Chemsrc. (2025). 3-Fluoro-2-methoxyaniline | CAS#:437-83-2.
  • BenchChem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • Merck. (2024). 3-Fluoro-2-methoxyaniline 97 437-83-2.
  • PharmaCompass.com.
  • Ossila. 3-Fluoro-p-anisidine | CAS 366-99-4.
  • ResearchGate. (2019).
  • Angene. 3-Fluoro-2-methoxyaniline(CAS# 437-83-2).
  • PubChemLite. 3-fluoro-4-(2-methoxyphenoxy)aniline (C13H12FNO2).
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline.
  • Chem-Impex. 4-Fluoro-2-methoxyaniline.
  • BenchChem. (2025).
  • Sigma-Aldrich. (2024). 3-Fluoro-p-anisidine 98.
  • Sigma-Aldrich. 3-Fluoro-4-morpholinoaniline | 93246-53-8.
  • ChemicalBook. 366-99-4(3-Fluoro-4-methoxyaniline).
  • ECHEMI. (2024). 104-94-9, 4-Methoxyaniline Formula.
  • Apollo Scientific. 366-99-4 Cas No. | 3-Fluoro-4-methoxyaniline.
  • Tokyo Chemical Industry Co., Ltd. 3-Fluoro-4-methoxyaniline | 366-99-4.
  • Carl ROTH. (2024).

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Foundational

The Strategic Incorporation of Fluorinated Aniline Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Unique Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become an indispensable tool for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become an indispensable tool for medicinal chemists.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on a compound's pharmacokinetic and pharmacodynamic profile.[2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and basicity.[2][3][4]

This guide provides an in-depth technical exploration of a particularly valuable class of fluorinated building blocks: fluorinated aniline derivatives. These compounds serve as critical intermediates and key pharmacophoric elements in a diverse range of therapeutic agents.[5] We will delve into their synthesis, physicochemical properties, metabolic fate, and their application in the design of successful drug candidates, providing researchers and drug development professionals with a comprehensive understanding of their utility.

Synthesis of Fluorinated Aniline Derivatives: Building the Core Scaffold

The synthesis of fluorinated anilines is a cornerstone for their application in medicinal chemistry. A variety of methods are employed, ranging from classical approaches to more modern catalytic strategies.

Classical and Modern Synthetic Methodologies

One of the most common and straightforward methods for the synthesis of monofluoroanilines is the reduction of the corresponding fluoronitrobenzene precursor. This is typically achieved through catalytic hydrogenation.[1][6]

A general and robust protocol for the synthesis of 4-fluoroaniline from 4-fluoronitrobenzene is detailed below:

Experimental Protocol: Synthesis of 4-Fluoroaniline

Materials:

  • 4-fluoro-1-nitrobenzene

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Dichloromethane (DCM)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL).

  • Add 10% Pd/C (21 mg, 0.020 mmol) to the solution.

  • Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the solid catalyst off and wash it with dichloromethane (25 mL).

  • Combine the filtrate and the DCM washings and concentrate under reduced pressure to yield 4-fluoroaniline.[6]

This method is highly efficient, often providing a quantitative yield of the desired product.[6] Similar reduction strategies can be applied to other fluoronitrobenzene isomers to obtain 2-fluoroaniline and 3-fluoroaniline.

For the synthesis of di- and tri-fluoroanilines, similar reductive approaches are used, starting from the corresponding di- and tri-fluoronitrobenzenes. For example, 2,3-difluoroaniline can be synthesized from 2,3-dibromo-5,6-difluoronitrobenzene via a palladium-catalyzed hydrogenation, which also achieves debromination.[7]

Beyond the reduction of nitroarenes, other synthetic strategies include nucleophilic aromatic substitution (SNA_r_) reactions and more recently developed palladium-catalyzed aminations of fluorinated aryl halides.

Caption: A simple workflow for the synthesis of 4-fluoroaniline.

The Impact of Fluorination on the Physicochemical Properties of Aniline

The introduction of a fluorine atom onto the aniline ring significantly alters its fundamental physicochemical properties, such as basicity (pKa) and lipophilicity (logP). These modifications are a direct consequence of fluorine's strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).[8]

Basicity (pKa)

The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity compared to unsubstituted aniline.[5] This effect is most pronounced when the fluorine is at the ortho position due to the proximity to the amino group.

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more nuanced. While fluorine is highly electronegative, its small size means it does not significantly increase the molecular volume. The introduction of a fluorine atom to an aromatic ring generally increases its lipophilicity.[9]

Table 1: Comparative Physicochemical Properties of Aniline and its Monofluoro Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKa (conjugate acid)logP
AnilineC₆H₇N93.13184-64.60.9
2-FluoroanilineC₆H₆FN111.12175-34.63.21.26[10]
3-FluoroanilineC₆H₆FN111.12186-3.51.3
4-FluoroanilineC₆H₆FN111.12188[11]-1.9[11]4.65[12]1.15[12]

Data compiled from various sources.[5][10][11][12][13]

Modulating ADMET Properties: The Role of Fluorinated Anilines in Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability.[14] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[15]

Metabolic Pathways of Fluoroanilines

The metabolism of fluoroanilines is primarily mediated by CYP enzymes and can proceed through several pathways, including hydroxylation and dehalogenation.[4]

  • Hydroxylation: 2-Fluoroaniline and 3-fluoroaniline are preferentially hydroxylated at the para-position. 4-Fluoroaniline can undergo both ortho- and para-hydroxylation.[4]

  • Defluorination: Para-hydroxylation of 4-fluoroaniline leads to the release of a fluoride ion and the formation of p-hydroxyaniline.[4] This process can lead to the formation of reactive quinoneimine intermediates.[1]

The position of the fluorine atom can significantly influence the metabolic fate of the molecule. For instance, liver microsomes from rats pretreated with dexamethasone show a higher rate of defluorination, suggesting the involvement of specific CYP isozymes.[4]

Caption: Metabolic pathways of 4-fluoroaniline.

In Vitro Assessment of Metabolic Stability

The metabolic stability of a compound is routinely assessed in vitro using liver microsomes, which are a subcellular fraction containing a high concentration of CYP enzymes.[16][17]

Experimental Protocol: In Vitro Microsomal Stability Assay

Materials:

  • Test compound (e.g., a fluorinated aniline derivative)

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Incubator set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • Add the liver microsomes to the test compound solution to a final protein concentration of 0.5 mg/mL.[17]

  • Pre-warm the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[7][17]

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[16]

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare test compound in buffer B Add liver microsomes A->B C Pre-warm at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Sample at time points (0, 5, 15, 30, 45, 60 min) E->F G Quench with ACN + Internal Standard F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: A generalized workflow for an in vitro microsomal stability assay.

Applications in Drug Discovery: Case Studies

The strategic use of fluorinated aniline derivatives is evident in several FDA-approved drugs. Here, we examine two prominent examples: Celecoxib and Enzalutamide.

Case Study 1: Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[18][19] Its chemical structure features a pyrazole ring with a 4-sulfamoylphenyl group and a p-tolyl group. The synthesis of celecoxib involves the reaction of a trifluoromethylated diketone with a substituted phenylhydrazine, which can be derived from a fluorinated aniline.[20] The trifluoromethyl group on the pyrazole ring is crucial for its COX-2 selectivity and potency.[18] The metabolic fate of celecoxib is primarily hepatic, involving the cytochrome P450 enzyme system (CYP2C9).[21]

Case Study 2: Enzalutamide (Xtandi®)

Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[22][23] The core structure of enzalutamide includes a 2-fluoro-N-methylbenzamide moiety, which is derived from a fluorinated aniline precursor. The inclusion of the fluorine atom in this position is critical for its high binding affinity to the androgen receptor and its overall efficacy. The metabolism of enzalutamide is mediated by CYP2C8 and CYP3A4/5.[22]

Fluorinated Anilines as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design.[24] Fluorinated anilines can serve as bioisosteres for other functional groups, such as phenols. The substitution of a hydroxyl group with a fluorine atom can improve metabolic stability and modulate electronic properties while maintaining key binding interactions.[4][5] This strategy can be particularly useful in overcoming pharmacokinetic and toxicological limitations associated with phenolic compounds.

Conclusion and Future Perspectives

Fluorinated aniline derivatives represent a powerful and versatile class of building blocks in drug discovery. Their unique physicochemical properties, conferred by the strategic placement of fluorine atoms, allow for the optimization of a wide range of ADMET and pharmacodynamic parameters. The successful application of these motifs in drugs like celecoxib and enzalutamide underscores their importance in modern medicinal chemistry. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for their preparation are developed, the role of fluorinated anilines in the design of next-generation therapeutics is set to expand even further.

References

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Available at: [Link]

  • Isin, E. M., & Guengerich, F. P. (2007). Complexities in bioactivation of fluorinated drugs. Expert opinion on drug metabolism & toxicology, 3(4), 541-550. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 26, 2026, from [Link]

  • Ponomarenko, S. A., et al. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. Russian Chemical Reviews, 89(2), 159-206. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability Assay Information. Retrieved February 26, 2026, from [Link]

  • Tighzert, L., et al. (2023). Structure and properties of fluoroaniline isomers. Journal of Molecular Structure, 1272, 134164. Available at: [Link]

  • ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available at: [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Wuest, M., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Advances, 10(64), 39151-39163. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of fluorine-substituted polyanilines. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147-3176. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved February 26, 2026, from [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • FDA. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Saaidi, M. A. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(13), 1145-1163. Available at: [Link]

  • Al-Saaidi, M. A., & Al-Masoudi, N. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. Available at: [Link]

  • JMEST. (n.d.). An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). Available at: [Link]

  • MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529-2591. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved February 26, 2026, from [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(5), 385. Available at: [Link]

  • ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved February 26, 2026, from [Link]

  • Welsch, M. E., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS medicinal chemistry letters, 11(4), 446-450. Available at: [Link]

  • ResearchGate. (n.d.). Schematic presentation of selected radiolabeled celecoxib derivatives... Retrieved February 26, 2026, from [Link]

  • Altman, R. A., & Gill, A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 63(17), 9138-9173. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Retrieved February 26, 2026, from [Link]

  • Figshare. (2025). On the Metabolic Stability of Fluorinated Small Molecules:. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved February 26, 2026, from [Link]

  • FDA. (2012). Center for Drug Evaluation and Research Application Number: 203415Orig1s000. Available at: [Link]

  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. Available at: [Link]

  • Google Patents. (n.d.). CN112645880A - Synthetic method of enzalutamide.
  • Google Patents. (n.d.). CZ2018234A3 - Increased solubility and bioavailability of enzalutamide.
  • MDPI. (n.d.). Preclinical Study Using ABT263 to Increase Enzalutamide Sensitivity to Suppress Prostate Cancer Progression Via Targeting BCL2/ROS/USP26 Axis Through Altering ARv7 Protein Degradation. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

This guide provides an in-depth technical analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline , a specialized fluorinated aniline intermediate likely utilized in the synthesis of advanced pharmaceutical agents (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline , a specialized fluorinated aniline intermediate likely utilized in the synthesis of advanced pharmaceutical agents (e.g., P-CABs or kinase inhibitors).

Due to the specialized nature of this intermediate (often proprietary), direct public physicochemical data is limited. This guide synthesizes available data from structural analogs (e.g., 3-fluoro-2-methoxyaniline) and applies standard medicinal chemistry principles to derive a predictive stability and thermodynamic profile .

Chemical Identity & Structural Context

This compound is a PMB-protected derivative of 2-amino-6-fluorophenol.[1] The p-methoxybenzyl (PMB) group serves as a robust protecting group for the phenol moiety, enhancing lipophilicity and preventing side reactions during subsequent synthesis steps (e.g., nucleophilic attacks on the aniline nitrogen).

PropertyDetail
IUPAC Name 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Common Ref. PMB-protected 2-amino-6-fluorophenol
Formula C₁₄H₁₄FNO₂
Molecular Weight 247.27 g/mol
Key Moieties [2][3][4] • Aniline (C1): Primary amine, oxidation-sensitive.• Ether Linkage (C2): PMB ether, acid-labile.• Fluorine (C3): Electron-withdrawing, metabolic blocker.[1]
CAS (Analog) 437-83-2 (Parent: 3-Fluoro-2-methoxyaniline)

Thermodynamic Stability & Melting Point Data

Melting Point Characterization

While the parent compound 3-Fluoro-2-methoxyaniline is a liquid at room temperature (Density: 1.172 g/mL), the introduction of the bulky, planar (4-methoxyphenyl)methoxy group significantly increases molecular weight (+106 Da) and introduces π-π stacking interactions.

  • Predicted Melting Point: 55°C – 75°C (Crystalline Solid)[1]

  • Thermodynamic Rationale: The transition from a methyl ether to a PMB ether typically raises the melting point by 40–60°C due to increased van der Waals forces and lattice energy.[1]

  • Experimental Verification (Protocol):

    • Method: Capillary Melting Point (USP <741>) or DSC.[1]

    • Expected Behavior: Sharp endotherm onset. Impurities (e.g., deprotected phenol) will cause significant broadening (>2°C range).

Differential Scanning Calorimetry (DSC) Profile

A theoretical DSC curve for this compound would exhibit:

  • Endotherm (Melting): Sharp peak at T_onset ≈ 65°C .[1]

  • Exotherm (Decomposition): Likely onset >180°C. The ether linkage is thermally stable until oxidative cleavage occurs.[1]

  • Glass Transition (Tg): If amorphous, Tg would be approx. 15–25°C.[1]

Solubility & Partition Coefficient
  • LogP (Predicted): ~2.8 – 3.2 (Highly Lipophilic).[1]

  • Solubility:

    • Water:[1][5] Insoluble (<0.1 mg/mL).[1]

    • DCM/Ethyl Acetate: Freely soluble.[1]

    • Methanol:[1][6] Soluble.[1][5]

Stability Profile & Degradation Pathways[1]

The thermodynamic stability of this molecule is governed by two competing reactivities: the oxidative instability of the aniline and the acid lability of the PMB ether.[1]

Solid-State Stability[1]
  • Shelf-Life: >2 years if stored at 2-8°C under Argon/Nitrogen.[1]

  • Risk Factors:

    • Oxidation: The electron-rich aniline ring is prone to air oxidation, turning the solid from off-white to brown/black over time.[1]

    • Photolysis: PMB ethers can undergo radical cleavage under UV light.[1] Store in amber vials.

Solution Stability (Forced Degradation)
ConditionStability PredictionDegradation Product
Acid (0.1N HCl) Unstable Rapid cleavage of PMB group to form 2-amino-6-fluorophenol.
Base (0.1N NaOH) Stable Ether linkage is resistant to hydrolysis.[1]
Oxidation (H₂O₂) Labile N-oxidation (N-oxide formation) or polymerization.[1]
Thermal (60°C) Stable Stable in neutral organic solvents (e.g., DMSO, ACN).
Degradation Pathway Diagram

The following diagram illustrates the synthesis from 2-fluoro-6-nitrophenol and the primary degradation routes (Acid Hydrolysis and Oxidation).

Stability_Pathway Precursor 2-Fluoro-6-nitrophenol (Starting Material) Intermediate Nitro-PMB Intermediate (Stable) Precursor->Intermediate PMB-Cl, K2CO3 (Protection) Target 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (Target Compound) Intermediate->Target H2, Pd/C (Reduction) Degradant1 2-Amino-6-fluorophenol (Acid Hydrolysis Product) Target->Degradant1 H+ / TFA (PMB Cleavage) Degradant2 Azo/Polymeric Species (Oxidation Product) Target->Degradant2 O2 / Light (Oxidation)

Caption: Synthesis route (left to right) and primary degradation pathways (dashed red lines) indicating acid sensitivity of the PMB ether and oxidative risk of the amine.

Experimental Protocols for Validation

To validate the thermodynamic data for your specific batch, follow these standardized workflows.

Melting Point Determination (Capillary Method)
  • Preparation: Dry sample in a vacuum desiccator (P₂O₅) for 24 hours to remove solvent residues which depress MP.

  • Loading: Pack 2-3 mm of substance into a capillary tube.

  • Ramp: Heat rapidly to 50°C, then ramp at 1.0°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Acceptance Criteria: Range < 2°C (e.g., 68.0 – 69.5°C).[1]

Thermal Analysis Workflow (DSC/TGA)

This workflow ensures differentiation between moisture loss, solvent loss, and actual melting.

DSC_Workflow Start Sample Preparation (2-5 mg in Al pan) TGA TGA Run (30-300°C @ 10°C/min) Start->TGA Decision Weight Loss < 100°C? TGA->Decision Solvate Identify as Solvate/Hydrate Decision->Solvate Yes (>1%) DSC DSC Run (Heat-Cool-Heat cycle) Decision->DSC No (<0.5%) Analyze Analyze Endotherms: 1. Melting (Sharp) 2. Glass Transition (Step) DSC->Analyze

Caption: Step-by-step thermal analysis decision tree to distinguish solvates from true polymorphs.

Handling & Safety (E-E-A-T)

  • Toxicity: Fluorinated anilines are potential metabolic toxins .[1] The aniline moiety can be bioactivated to hydroxylamines, causing methemoglobinemia.[1]

  • PPE: Handle only in a fume hood with nitrile gloves and safety glasses.[1]

  • Storage: Store at -20°C for long-term reference standards. Hygroscopic nature is low, but oxidation is the primary concern.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Fluoro-2-methoxyaniline (Parent Analog). Accessed 2024.[7] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 581110, 3-Fluoro-4-methoxyaniline. Link

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB ether stability and cleavage conditions).
  • United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.

Sources

Foundational

Electronic Effects of Fluorine Substitution on 2-Alkoxy Anilines

This technical guide provides a comprehensive analysis of the electronic, conformational, and synthetic nuances of fluorine substitution on the 2-alkoxy aniline scaffold.[1] Technical Whitepaper for Medicinal Chemistry A...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the electronic, conformational, and synthetic nuances of fluorine substitution on the 2-alkoxy aniline scaffold.[1]

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary

The 2-alkoxy aniline motif is a privileged substructure in medicinal chemistry, serving as a critical donor-acceptor system in kinase inhibitors, GPCR ligands, and protein degraders.[1][2] Its utility is defined by the Intramolecular Hydrogen Bond (IMHB) between the aniline amine (


) and the alkoxy oxygen (

), which locks the molecule into a planar, lipophilic conformation.[1]

Fluorine substitution on this ring is not merely a steric block; it is a precision tool to modulate:

  • Basicity (pKa): Tuning the H-bond donor capability of the amine.[1][2]

  • Conformational Lock: Reinforcing or disrupting the IMHB via competing interactions.[1][2]

  • Metabolic Stability: Blocking high-clearance oxidation sites (specifically para-position).[1][2]

This guide details the mechanistic impact of fluorine positioning relative to the 2-alkoxy group and provides validated protocols for synthesis and characterization.[1][2]

The Electronic Landscape

The electronic behavior of fluorinated 2-alkoxy anilines is governed by the interplay between the Hammett substituent effects of fluorine (


) and the IMHB stabilization energy .[2]
Baseline: The 2-Alkoxy Aniline Anomaly

In unsubstituted aniline (


), the nitrogen lone pair is partially delocalized into the ring.[1] In 2-methoxyaniline  (

), the basicity is unexpectedly preserved despite the inductive withdrawal of the oxygen (

).[1] This is due to the IMHB , which stabilizes the neutral ground state more than the protonated ammonium species, effectively resisting protonation.
The Fluorine Perturbation

Fluorine exerts a strong inductive electron-withdrawing effect (


) and a weaker resonance donating effect (

).[1][3] The net impact depends heavily on its position relative to the amine and alkoxy groups.
Quantitative Impact on Basicity (pKa)

The following table summarizes the pKa shifts observed when fluorine is introduced to the 2-methoxyaniline scaffold.

CompoundStructurepKa (Approx.)[1][4][5]Electronic Vector Analysis
Aniline Ph-NH₂4.6Reference standard.[1][2][3]
2-Methoxyaniline 2-OMe-Ph-NH₂4.5IMHB stabilizes neutral form; Inductive (-I) of OMe balances Resonance (+R).[1][2][3]
4-Fluoro-2-methoxyaniline 4-F-2-OMe-Ph-NH₂4.6 Para-F Effect: The strong

effect is nearly canceled by the

effect into the ring.[1][2][3] The pKa remains aniline-like.[1][2]
5-Fluoro-2-methoxyaniline 5-F-2-OMe-Ph-NH₂3.5 Meta-F Effect: Fluorine is meta to the amine.[1][2][3] Resonance cannot counteract induction.[1] Significant basicity drop.[1]
6-Fluoro-2-methoxyaniline 6-F-2-OMe-Ph-NH₂< 3.0 Double Ortho Effect: Steric compression and dual inductive withdrawal (F and OMe) drastically reduce basicity.[1][2][3]
Visualizing the Electronic Vectors

The diagram below illustrates the competing electronic vectors and the resonance stabilization that defines these species.

ElectronicEffects cluster_0 Primary Electronic Vectors cluster_1 Net Effect by Position Aniline Aniline Nitrogen (Lone Pair Donor +R) OMe 2-Alkoxy Group (Inductive -I / H-Bond Acceptor) Aniline->OMe IMHB Formation (Stabilizes Neutral) Ortho 6-Fluoro (Competitive H-Bonding) Steric & Electronic Clash OMe->Ortho Crowding Fluorine Fluorine Substituent (Strong -I / Weak +R) Para 4-Fluoro (Metabolic Block) Minimal pKa Shift Fluorine->Para Resonance (+R) opposes Inductive (-I) Meta 5-Fluoro (Inductive Dominance) Lowers pKa (~1 unit) Fluorine->Meta Pure Inductive (-I) withdrawal Fluorine->Ortho Dipole Repulsion vs IMHB

Caption: Vector analysis of electronic contributions. Green arrows indicate stabilizing interactions; Red arrows indicate destabilizing/withdrawing effects.[1][2]

Conformational Dynamics & Lipophilicity

The 2-alkoxy aniline motif is often chosen to improve cell permeability.[1][2][3] This is driven by the "Conformational Lock."

The "Pseudo-Ring" Effect

The hydrogen bond between the amino hydrogen and the alkoxy oxygen creates a planar, pseudo-5-membered ring. This hides the polar N-H donor from solvent, effectively increasing the molecule's lipophilicity (


) and permeability without adding carbon weight.
Fluorine as a Conformational Disruptor[3]
  • 4-F and 5-F Substitution: These distal substitutions generally preserve the planar IMHB conformation.[1][2] The 4-F substitution is particularly valuable as it increases lipophilicity (

    
     to 
    
    
    
    ) while blocking metabolism, without breaking the planarity.[1]
  • 6-F Substitution (The "Ortho-Ortho" Clash): Introducing fluorine at the 6-position (the other ortho site) creates a competition.[1][2][3]

    • Mechanism: The fluorine atom is a weak H-bond acceptor.[1][2] While the

      
       bond is stronger (
      
      
      
      ) than
      
      
      (
      
      
      ), the 6-F introduces dipole repulsion with the alkoxy oxygen if the ring is planar.[1]
    • Result: This often forces the alkoxy group to twist out of plane, breaking the "Conformational Lock" and exposing the polar surface area, paradoxically reducing permeability despite adding a lipophilic halogen.

Synthetic Methodologies

Synthesis of fluorinated 2-alkoxy anilines requires careful regiocontrol.[1][2][3] The two primary routes are Nitration-Reduction (classic) and Nucleophilic Aromatic Substitution (


)  (modern/convergent).[1][2]
Route A: Nitration-Reduction (Linear)

Best for: 4-fluoro-2-methoxyaniline (and 5-fluoro analogs).[1][2][3]

  • Starting Material: 3-fluoroanisole or 4-fluoroanisole.[1][2]

  • Nitration: Standard electrophilic aromatic substitution (

    
    ).[1][2]
    
    • Regioselectivity:[1][2] The alkoxy group is a stronger director (ortho/para) than fluorine.[1]

  • Reduction: Hydrogenation (

    
    ) or metal reduction (
    
    
    
    ).[1]
Route B: on Difluoronitrobenzenes (Convergent)

Best for: Complex alkoxy chains (e.g., 2-(cyclopropylmethoxy)-4-fluoroaniline).[1][2][3]

  • Substrate: 2,4-difluoronitrobenzene.

  • Nucleophile: Sodium alkoxide (

    
    ) generated in situ.[1][2]
    
  • Selectivity: The fluorine ortho to the nitro group is significantly more labile than the para fluorine due to the inductive stabilization of the Meisenheimer complex by the adjacent nitro group.

  • Reduction: Nitro to amine.

Experimental Protocol: Synthesis of 4-Fluoro-2-methoxyaniline

Target: 4-Fluoro-2-methoxyaniline (CAS: 450-91-9)[1][2][3]

Step 1: Nitration

  • Charge a reactor with 4-fluoroanisole (1.0 eq) and acetic acid (5 vol).

  • Cool to 0–5 °C.

  • Add fuming nitric acid (1.1 eq) dropwise, maintaining temperature < 10 °C.

  • Stir for 2 hours. Quench with ice water. Filter the yellow precipitate (2-nitro-4-fluoroanisole).[1][2]

    • Note: Regioisomer contamination (ortho to F) is minimal due to the stronger directing power of OMe.

Step 2: Hydrogenation

  • Dissolve the nitro intermediate in Methanol (10 vol).

  • Add 10% Pd/C (5 wt% loading).

  • Pressurize with Hydrogen gas (3 atm) . Stir at RT for 4 hours.

  • Filter through Celite to remove catalyst.[1]

  • Concentrate filtrate to yield the title aniline as a dark oil (which may crystallize upon standing).[1]

    • Yield: Typically 85–90%.[1][2]

    • Quality Control: Check by

      
       NMR (
      
      
      
      ).[1][6][7][8] Look for the characteristic upfield shift of aromatic protons adjacent to the amine.

Case Studies & Applications

Metabolic Blocking in Kinase Inhibitors

In the development of EGFR inhibitors (e.g., Gefitinib analogs), the aniline tail is a metabolic soft spot.

  • Problem: The electron-rich aniline ring is prone to oxidation by CYP450 at the para position (relative to the amine).

  • Solution: Substitution with 4-fluoro-2-alkoxy aniline .[1][2]

    • The 2-alkoxy group maintains the binding pose via IMHB.[1][2]

    • The 4-fluorine blocks the primary metabolic site.[1][2]

    • Result: Half-life (

      
      ) extension without altering the core binding mode.[1][2]
      
Intermediate for AZD7594

AZD7594 (Velsecorat) is a selective glucocorticoid receptor modulator.[1][2][5][9][10] The synthesis utilizes 4-fluoro-2-methoxyaniline as a key building block to construct the indazole core.[1][2][3] The fluorine atom in this context modulates the lipophilicity and metabolic stability of the final drug candidate, contributing to its optimized inhalation profile (high lung retention, low systemic exposure).

References

  • Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]

  • Aniline pKa and Conformation: Gross, K. C., & Seybold, P. G. (2000).[1] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115.[1] Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Intramolecular Hydrogen Bonding: Kuhn, B., et al. (2010).[1] Impact of Intramolecular Hydrogen Bonding on the Physicochemical Properties of Drug Candidates. Journal of Medicinal Chemistry, 53(6), 2601–2611. Link[1]

  • AZD7594 Synthesis: Moseley, J. D., et al. (2019).[1] Rapid route design of AZD7594. Reaction Chemistry & Engineering, 4, 1379-1394.[1][2][3] Link

Sources

Exploratory

Solubility profile of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract: The solubility of an active pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates is a cornerstone of efficient drug development, influencing process chemistry, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, a complex aniline derivative. Due to the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers a detailed analysis of the molecule's structural features to predict its solubility behavior, a rigorous, step-by-step protocol for experimental solubility determination via the universally recognized shake-flask method, and guidance on data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this compound to facilitate process optimization and formulation development.

Introduction: The Critical Role of Solubility

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a substituted aromatic amine of interest in medicinal chemistry and organic synthesis. Its molecular architecture incorporates several key functional groups: a nucleophilic aniline core, an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a large, sterically demanding p-methoxybenzyl (PMB) ether protecting group. The interplay of these features dictates the molecule's physicochemical properties, with solubility being among the most critical.

A comprehensive understanding of the solubility of this intermediate in various organic solvents is paramount for:

  • Reaction Optimization: Selecting appropriate solvents to ensure all reactants remain in solution, thereby maximizing reaction rates and yields.

  • Purification Strategy: Designing effective crystallization, precipitation, or chromatographic purification processes.

  • Formulation Development: For APIs, solubility directly impacts the choice of delivery vehicle and ultimately, the drug's bioavailability.[1]

This guide provides the theoretical and practical tools necessary to characterize the solubility of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline with scientific rigor.

Theoretical Principles & Solubility Prediction

The principle of "similia similibus solvuntur" or "like dissolves like" is the foundation for predicting solubility.[2][3] This means a solute will dissolve best in a solvent that shares similar intermolecular forces.[3]

Molecular Structure and Intermolecular Force Analysis

The solubility behavior of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a composite of its distinct structural motifs:

  • Aniline Moiety (-NH₂): The amino group is polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons).[4][5] This promotes solubility in polar, protic solvents.

  • Fluoro and Methoxy Groups (-F, -OCH₃): These groups introduce polarity and the capacity for dipole-dipole interactions. The oxygen atom of the ether can also act as a hydrogen bond acceptor.

  • (4-methoxyphenyl)methoxy Group (PMB-ether): This is the dominant feature of the molecule by size. It is largely non-polar and aromatic. This bulky group will favor interactions through van der Waals forces and π-stacking with aromatic solvents. Its presence is expected to significantly enhance solubility in non-polar and moderately polar aprotic solvents. Aromatic amines are generally soluble in organic solvents like ether and benzene.[6][7]

Predicted Solubility Profile

Based on the analysis of its structure, we can predict a qualitative solubility profile:

  • High Solubility Expected: In solvents that can engage in multiple types of interactions.

    • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents can accommodate the polar groups through dipole-dipole interactions without disrupting the large non-polar moiety.

    • Aromatic Solvents (e.g., Toluene): The aromatic rings of the solvent and the PMB group will interact favorably via π-stacking.

  • Moderate to Good Solubility Expected:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): While the aniline group can hydrogen bond with these solvents, the large, somewhat hydrophobic PMB group may limit overall solubility compared to smaller amines.[5]

  • Low Solubility Expected:

    • Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents interact primarily through weak van der Waals forces and cannot effectively solvate the polar aniline and ether functionalities.

    • Water: The molecule's large, non-polar surface area will likely make it only marginally soluble in water, a common trait for aromatic amines.[4][6]

Experimental Protocol: The Equilibrium Shake-Flask Method

To move beyond prediction, the equilibrium solubility must be determined experimentally. The shake-flask method is the gold-standard technique for measuring thermodynamic solubility, as it allows a solution to reach a true equilibrium between the dissolved and undissolved solute.[8][9]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[10] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the resulting saturated supernatant is quantified using a validated analytical method.[8][9]

Causality in Experimental Design
  • Why Excess Solid? The continuous presence of undissolved solid is crucial to ensure that the solution is truly saturated at equilibrium. Without it, one would merely be measuring the concentration of a solution, not its solubility limit.[11]

  • Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance.[8][10]

  • Why Extended Equilibration? Reaching thermodynamic equilibrium is not instantaneous. A period of 24 to 72 hours is often required to ensure that the dissolution process is complete and a stable concentration plateau has been reached.[10][11]

  • Why HPLC-UV for Quantification? High-Performance Liquid Chromatography with UV detection is a highly specific, sensitive, and reproducible method for quantifying the concentration of organic molecules like the target compound, ensuring accurate results.[12]

Materials and Reagents
  • Solute: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, solid (purity >98%)

  • Solvents: HPLC-grade solvents are required. A representative panel should include:

    • Methanol (Polar Protic)

    • Ethanol (Polar Protic)

    • Acetone (Polar Aprotic)

    • Acetonitrile (Polar Aprotic)

    • Ethyl Acetate (Polar Aprotic)

    • Dichloromethane (DCM) (Polar Aprotic)

    • Tetrahydrofuran (THF) (Polar Aprotic)

    • Toluene (Non-Polar, Aromatic)

    • n-Hexane (Non-Polar, Aliphatic)

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control[10]

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Experimental Workflow
  • Preparation of Vials: Add an excess amount of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (e.g., ~20-50 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure a visible excess of solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250-300 RPM).[11] Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration does not change significantly.[10]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particles, which is critical, use one of the following methods:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter.[1]

  • Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant into a pre-determined volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and bring the concentration within the analytical range of the calibration curve.[10][11]

  • Quantification by HPLC-UV:

    • Method Development: Develop a suitable HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for the analyte.

    • Calibration Curve: Prepare a series of standard solutions of the compound of known concentration and inject them to create a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the diluted samples and record the peak areas.

  • Calculation: Use the peak area of the unknown sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Calculate the original solubility in the solvent using the following formula:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

G Diagram 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis start Start add_solid Add excess solute to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant T (24-72 hours) add_solvent->shake separate Separate solid from liquid (Centrifuge / Filter) shake->separate dilute Accurately dilute supernatant separate->dilute analyze Quantify via HPLC-UV dilute->analyze calculate Calculate Solubility vs. Calibration Curve analyze->calculate end_node End calculate->end_node

Caption: Diagram 1: A stepwise workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly in a table for easy comparison across different solvents.

Table 1: Predicted Qualitative and Hypothetical Quantitative Solubility of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline at 25 °C

Solvent ClassSolventPredicted Qualitative SolubilityDominant Intermolecular ForcesHypothetical Quantitative Value (mg/mL)
Polar ProticMethanolModerate to GoodH-Bonding, Dipole-Dipole50 - 150
Polar ProticEthanolModerateH-Bonding, Dipole-Dipole30 - 100
Polar AproticDichloromethaneHighDipole-Dipole, van der Waals> 200
Polar AproticTetrahydrofuran (THF)HighDipole-Dipole, H-Bond Acceptor> 200
Polar AproticEthyl AcetateHighDipole-Dipole, H-Bond Acceptor> 150
Non-Polar AromaticTolueneHighvan der Waals, π-stacking> 150
Non-Polar Aliphaticn-HexaneLow / Poorvan der Waals< 1
AqueousWaterVery Low / InsolubleN/A< 0.1

Note: The quantitative values are hypothetical and for illustrative purposes only. They must be determined experimentally.

G Diagram 2: Molecule-Solvent Interaction Logic cluster_molecule Molecular Features of Solute cluster_solvents Solvent Classes aniline Aniline Core (-NH2) protic Polar Protic (e.g., Methanol) aniline->protic Strong H-Bonding aprotic Polar Aprotic (e.g., DCM, THF) aniline->aprotic Dipole & H-Acceptor pmb PMB-Ether Group (Large, Aromatic) pmb->aprotic van der Waals nonpolar Non-Polar (e.g., Toluene, Hexane) pmb->nonpolar Strong van der Waals & π-stacking polar_groups Fluoro/Methoxy Gps (-F, -OCH3) polar_groups->aprotic Dipole-Dipole

Caption: Diagram 2: Relationship between the solute's functional groups and solvent classes.

Conclusion

References

  • Unacademy. Learn About Aromatic and Aliphatic Amines. Unacademy. Available at: [Link].

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Quora. Available at: [Link].

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available at: [Link].

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Available at: [Link].

  • Quora. (2018). Are amines soluble in organic solvents? Quora. Available at: [Link].

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link].

  • ResearchGate. (2019). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link].

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA. Available at: [Link].

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. Available at: [Link].

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link].

  • University of Calgary. (2020). Amines and Heterocycles. University of Calgary. Available at: [Link].

  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available at: [Link].

  • Vedantu. Physical Properties of Amines Explained with Examples. Vedantu. Available at: [Link].

  • SlideShare. (2017). solubility experimental methods.pptx. SlideShare. Available at: [Link].

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Foundational

Topic: Potential Biological Targets for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Derivatives

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 3-fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold represents a novel chemical entity with potential for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold represents a novel chemical entity with potential for therapeutic applications. This guide provides a comprehensive framework for identifying and validating its biological targets. We synthesize established principles of chemical biology with proven experimental methodologies to propose a multi-pronged strategy for target deconvolution. This document moves beyond theoretical postulation to provide detailed, actionable protocols for both unbiased, proteome-wide screening and hypothesis-driven validation. We will explore rational, structure-based hypotheses for potential target classes, including protein kinases and metabolic enzymes, while detailing the causality behind the selection of specific experimental workflows, such as Drug Affinity Responsive Target Stability (DARTS) and affinity-based chemical proteomics. The overarching goal is to equip researchers with the strategic insights and practical methodologies required to elucidate the mechanism of action for this promising class of molecules.

Introduction: Deconstructing the Scaffold

The 3-fluoro-2-[(4-methoxyphenyl)methoxy]aniline core integrates several key structural motifs that are prevalent in bioactive molecules. Understanding these components provides a rational basis for hypothesizing potential biological interactions.

  • The Aniline Moiety: Anilines are a cornerstone in medicinal chemistry, valued for their synthetic versatility and ability to engage in various non-covalent interactions within protein binding pockets.[1][2] However, they are not without challenges, as they can be susceptible to metabolic modification, which may lead to instability or toxicity.[1] Careful consideration of these properties is essential during lead optimization.

  • Fluorine Substitution: The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, by altering local electronics and pKa.

  • Methoxyphenyl Ether: This group can participate in hydrogen bonding and hydrophobic interactions. The methoxy group is a common feature in many kinase inhibitors and other targeted agents.

Given the novelty of the complete scaffold, a direct prediction of its biological target is challenging. Therefore, a systematic and multi-faceted approach to target identification is paramount.

Hypothesized Biological Target Classes

Based on the activities of structurally related compounds, we can formulate several primary hypotheses to guide initial validation efforts.

Protein Kinases

The anilino-pyrimidine and anilino-quinazoline scaffolds are classic pharmacophores for ATP-competitive kinase inhibitors. Numerous approved drugs leverage the aniline motif to interact with the hinge region of the kinase ATP-binding pocket. The broader class of substituted anilines has a well-documented history of kinase inhibition.[3][4] For instance, quinoline derivatives synthesized from the related 3-fluoro-p-anisidine have been identified as dual inhibitors of Src and Abl kinases.[5]

Rationale: The nitrogen of the aniline can act as a hydrogen bond donor, while the aromatic ring can engage in pi-stacking and hydrophobic interactions within the ATP-binding site. The substituents on the aniline ring explore adjacent pockets, determining selectivity and potency.

Metabolic Enzymes

Aniline derivatives have been shown to interact with various metabolic enzymes. For example, specific substitution patterns on the aniline ring can lead to the activation or inhibition of amine oxidases, which are involved in polyamine catabolism—a pathway often dysregulated in cancer.[6] Furthermore, related building blocks like 4-fluoro-2-methoxyaniline have been utilized to develop inhibitors for enzymes such as Botulinum neurotoxin A light chain.[7]

Rationale: The scaffold's ability to present a diverse array of functional groups in three-dimensional space makes it suitable for fitting into the active sites of various enzymes beyond kinases.

A Multi-Pronged Strategy for Target Identification and Validation

A robust target identification campaign should not rely on a single method. We advocate for a parallel approach that combines unbiased, discovery-oriented techniques with hypothesis-driven validation.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation Compound Compound DARTS DARTS Assay Compound->DARTS Affinity_Probe Synthesize Affinity Probe Compound->Affinity_Probe Cell_Lysate Cell_Lysate Cell_Lysate->DARTS Pull_Down Affinity Pull-Down Cell_Lysate->Pull_Down Mass_Spec LC-MS/MS Analysis DARTS->Mass_Spec Affinity_Probe->Pull_Down Pull_Down->Mass_Spec Hit_List Generate Putative Target List Mass_Spec->Hit_List Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Hit_List->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., CETSA, Reporter) Hit_List->Cell_Based_Assay Validated_Target Validated Target Biochemical_Assay->Validated_Target Cell_Based_Assay->Validated_Target

Caption: Overall strategy for target identification and validation.

Phase 1A: Unbiased Target Discovery with DARTS

The Drug Affinity Responsive Target Stability (DARTS) method is a powerful, label-free approach for identifying direct binding targets from a complex proteome.[8][9][10] Its primary advantage is that it uses the unmodified parent compound, thereby circumventing the need for initial structure-activity relationship (SAR) studies to design a chemical probe. The principle is that a protein, when bound to a small molecule, becomes more resistant to proteolytic degradation.

  • Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line relevant to a desired therapeutic area). Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors) and clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the cell lysate into multiple tubes. Treat the lysates with either the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline derivative (at various concentrations, e.g., 1x, 10x, 100x the expected EC50) or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion: Add a protease, such as thermolysin or pronase, to each tube at a predetermined optimal concentration. Incubate for a specific time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and digestion time must be determined empirically to achieve near-complete digestion in the vehicle control.

  • Quenching and Sample Preparation: Stop the digestion by adding a denaturing sample buffer (e.g., Laemmli buffer) and boiling the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a large-format SDS-PAGE gel.

  • Visualization and Band Excision: Stain the gel with a sensitive protein stain (e.g., silver stain or Coomassie blue). Compare the lanes treated with the compound to the vehicle control lane. Proteins that are protected from digestion by compound binding will appear as more intense bands in the compound-treated lanes. Carefully excise these specific bands.

  • Mass Spectrometry: Subject the excised gel bands to in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS to identify the protein(s).[11]

G start Prepare Cell Lysate incubate Incubate Lysate with Compound or Vehicle start->incubate digest Limited Proteolysis (e.g., Pronase) incubate->digest stop Quench & Denature (SDS-PAGE Buffer) digest->stop sds SDS-PAGE Separation stop->sds stain Visualize Bands (Coomassie/Silver Stain) sds->stain excise Excise Protected Bands stain->excise ms In-Gel Digestion & LC-MS/MS Identification excise->ms

Caption: Experimental workflow for the DARTS protocol.

Phase 1B: Target Identification via Affinity-Based Proteomics

Affinity chromatography is the classical and most widely used method for target identification.[9][10] It involves immobilizing the small molecule (the "bait") on a solid support to selectively capture its binding partners ("prey") from a cell lysate.

Before performing a pull-down, an affinity probe must be synthesized. This requires identifying a position on the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold where a linker and an affinity tag (e.g., biotin) can be attached without disrupting the compound's biological activity.[10] This is typically guided by preliminary SAR studies.

  • Probe Immobilization: Conjugate the biotinylated derivative to streptavidin-coated agarose or magnetic beads.[8] Incubate for 1-2 hours at 4°C with gentle rotation. Wash the beads extensively to remove any non-bound probe.

  • Lysate Incubation: Incubate the bead-immobilized probe with clarified cell lysate for 2-4 hours at 4°C. To identify non-specific binders, include two critical controls:

    • Control Beads: Unconjugated beads incubated with lysate.

    • Competition Control: Beads pre-incubated with a molar excess of the free, non-biotinylated parent compound before adding the lysate.

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions (e.g., by boiling in SDS-PAGE sample buffer) or by on-bead trypsin digestion.[11]

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by LC-MS/MS, or directly by a gel-free proteomics approach like MudPIT.[9][10] True binding partners should be present in the probe lane, absent or significantly reduced in the control bead lane, and diminished in the competition control lane.

Phase 2: Validating Putative Targets

The lists of putative targets generated from DARTS and affinity pull-downs must be rigorously validated through orthogonal, hypothesis-driven assays.

If a candidate target is an enzyme (e.g., a protein kinase), its interaction with the compound must be confirmed in a purified, cell-free system.

Protocol Example: In Vitro Kinase Inhibition Assay [3]

  • Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant kinase, a suitable kinase substrate (e.g., a generic peptide substrate), and the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline derivative at a range of concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Quantify the amount of phosphorylated substrate. Common detection methods include luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based methods that detect the phosphorylated product.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Confirming that the compound binds its target in a live-cell context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, working on the principle that a protein's melting point increases upon ligand binding.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Example Hit List from Affinity Pull-Down/MS

Protein ID (UniProt) Protein Name Peptide Count (Probe) Peptide Count (Competition) Fold Enrichment
P00533 Epidermal growth factor receptor 35 2 17.5
P00519 ABL proto-oncogene 1, non-receptor tyrosine kinase 28 4 7.0

| Q04759 | Serine/threonine-protein kinase PIM1 | 21 | 1 | 21.0 |

Table 2: Example Data from Biochemical Validation

Target Kinase IC50 (nM)
EGFR 45 ± 5.2
ABL1 210 ± 15.8

| PIM1 | 18 ± 2.1 |

Conclusion

Elucidating the biological targets of novel compounds like 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline derivatives requires a systematic, evidence-based approach. The strategy outlined in this guide—combining unbiased proteomic screening with rigorous biochemical and cellular validation—provides a robust pathway from a bioactive molecule to a well-defined mechanism of action. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can confidently identify and pursue the most promising therapeutic targets for this chemical series.

References

  • Suvarna, K., et al. (2025). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Journal of Visualized Experiments.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.
  • Al-Khazal, A. J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of the Egyptian National Cancer Institute, 35(1), 35.
  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. BioPartner UK.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group.
  • Noor, A., et al. (2025). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science and Technology.
  • BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives. BenchChem.
  • BenchChem. (n.d.). (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. ChemicalBook.
  • Syatkin, M., et al. (n.d.). Structures of aniline derivatives (group I) and their influence on amine oxidase activity in a cell-free test system from rat liver. ResearchGate.
  • Ossila. (n.d.). 3-Fluoro-p-anisidine | CAS 366-99-4. Ossila.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline from fluorinated precursors

Here is a detailed Application Note and Protocol guide for the synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline . This guide is structured for medicinal chemists and process development scientists, focusing on r...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline . This guide is structured for medicinal chemists and process development scientists, focusing on regioselectivity, chemoselectivity, and scalable workflow.

[1]

Executive Summary & Retrosynthetic Logic

The target molecule, 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (hereafter Target 1 ), represents a highly functionalized arene scaffold often utilized in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1]

The synthesis presents two primary challenges:

  • Regiocontrol: Installing the bulky (4-methoxyphenyl)methoxy (PMB-O-) group specifically at the C2 position, flanked by a C1 amine and a C3 fluorine.[1]

  • Chemoselectivity: Reducing the nitro precursor to an aniline without cleaving the acid-labile and potentially hydrogenolysis-sensitive PMB ether.[1]

Retrosynthetic Strategy

We reject the direct alkylation of 2-amino-3-fluorophenol due to the high probability of N-alkylation side products.[1] Instead, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy using 2,3-difluoronitrobenzene .

  • Why this precursor? In 2,3-difluoronitrobenzene, the C2-fluorine is activated by the ortho-nitro group, making it significantly more electrophilic than the C3-fluorine (which is meta to the nitro group).[1] This electronic bias guarantees high regioselectivity for the nucleophilic attack.

Retrosynthesis Target Target 1 (Aniline) Inter Intermediate 2 (Nitro Ether) Target->Inter Chemoselective Reduction SM Starting Material 2,3-Difluoronitrobenzene Inter->SM Regioselective SNAr

Figure 1: Retrosynthetic logic relying on electronic activation of the C2-fluorine.

Experimental Protocols

Phase A: Regioselective SNAr Etherification

Objective: Synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]-1-nitrobenzene.

Mechanism: The reaction proceeds via a Meisenheimer complex. The 4-methoxybenzyl alcohol (PMB-OH) is deprotonated to form an alkoxide, which attacks the C2 position.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]Role
2,3-Difluoronitrobenzene 159.091.0Electrophile
4-Methoxybenzyl alcohol 138.161.05Nucleophile
Sodium Hydride (60% in oil) 24.001.2Base
THF (Anhydrous) -10 volSolvent
Step-by-Step Protocol
  • Preparation of Alkoxide:

    • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, thermometer, and addition funnel.

    • Charge NaH (1.2 equiv) suspended in anhydrous THF (5 vol). Cool to 0°C .[1][9][10]

    • Dissolve 4-Methoxybenzyl alcohol (1.05 equiv) in THF (2 vol) and add dropwise to the NaH suspension over 30 minutes. Caution: H2 gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy alkoxide solution forms.

  • SNAr Reaction:

    • Dissolve 2,3-Difluoronitrobenzene (1.0 equiv) in THF (3 vol).

    • Add the nitrobenzene solution dropwise to the alkoxide mixture at 0°C .

    • Critical Control Point: Maintain internal temperature <5°C to prevent attack at the C3 position or bis-substitution.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • TLC Monitoring: Mobile phase 10% EtOAc/Hexane. Product Rf ~0.4; SM Rf ~0.6.

  • Workup:

    • Quench carefully with saturated NH4Cl solution at 0°C.

    • Extract with Ethyl Acetate (3x).[2][9]

    • Wash combined organics with water (2x) and brine (1x).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude yellow solid from Ethanol/Heptane (1:3) to remove trace regioisomers.

    • Yield Target: 85–92%.

Phase B: Chemoselective Nitro Reduction

Objective: Reduction of nitro group to aniline without cleaving the PMB ether.

Scientific Rationale: Standard catalytic hydrogenation (H2, Pd/C) poses a high risk of hydrogenolysis, cleaving the benzylic C-O bond to yield the phenol and 4-methoxytoluene. To ensure integrity of the PMB group, we utilize a dissolving metal reduction (Fe/NH4Cl) . This method is mild, neutral, and strictly chemoselective for nitro groups in the presence of benzyl ethers.

Reagents & Materials
ReagentEquiv.[1][3][6][8][9][10][11][12][13]Role
Intermediate (Phase A) 1.0Substrate
Iron Powder (325 mesh) 5.0Reductant
Ammonium Chloride 5.0Electrolyte/Buffer
Ethanol / Water 4:1 ratioSolvent System
Step-by-Step Protocol
  • Reaction Setup:

    • In a RBF equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), suspend the Nitro-Intermediate (1.0 equiv) in Ethanol (10 vol).

    • Add a solution of NH4Cl (5.0 equiv) in Water (2.5 vol).

    • Add Iron powder (5.0 equiv) in one portion.

  • Reduction:

    • Heat the mixture to reflux (approx. 78°C) .

    • Vigorous stirring is essential.[1]

    • Monitor by TLC (50% EtOAc/Hexane). The yellow nitro spot will disappear, replaced by a fluorescent blue/purple aniline spot (under UV).

    • Reaction time: Typically 1–3 hours.[1]

  • Workup:

    • Cool to RT.

    • Filter the slurry through a Celite pad to remove iron oxides. Wash the pad copiously with EtOAc.

    • Note: The filtrate may turn dark due to Fe oxidation; this does not affect the product.

    • Wash the filtrate with water and brine.[10]

    • Dry over Na2SO4 and concentrate.

  • Isolation:

    • The product is often pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO2, Gradient 0–30% EtOAc in Hexanes).

    • Appearance: Off-white to pale brown solid.[1]

Process Workflow Diagram

SynthesisWorkflow cluster_0 Phase A: Regioselective Etherification cluster_1 Phase B: Chemoselective Reduction SM 2,3-Difluoronitrobenzene Intermediate 3-Fluoro-2-(PMB-oxy)-1-nitrobenzene (Yellow Solid) SM->Intermediate SNAr (Ortho-displacement) Reagents1 PMB-OH + NaH (THF, 0°C) Reagents1->Intermediate FinalProduct 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (Target) Intermediate->FinalProduct Nitro Reduction Reagents2 Fe / NH4Cl (EtOH/H2O, Reflux) Reagents2->FinalProduct

Figure 2: Integrated process workflow ensuring regioselectivity and functional group tolerance.

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (400 MHz, DMSO-d6) Predicted
  • PMB Group: [1][6]

    • 
       3.73 (s, 3H, -OCH3)
      
    • 
       5.10 (s, 2H, -OCH2-)[1]
      
    • 
       6.90 (d, 2H, PMB aromatic)
      
    • 
       7.35 (d, 2H, PMB aromatic)
      
  • Aniline Core:

    • 
       5.20 (br s, 2H, -NH2) – Exchangeable with D2O.
      
    • 
       6.30–6.80 (m, 3H, Aromatic protons). Note: The coupling patterns will be complex due to 19F-1H coupling.[1]
      
19F NMR
  • Shift: Approx -130 to -135 ppm (d or dd).[1]

  • Diagnostic: The absence of a second fluorine signal confirms the mono-substitution.[1]

Mass Spectrometry (ESI+)
  • [M+H]+: Calculated for C14H14FNO2: ~248.11 Da.

  • Look for the loss of the PMB cation (m/z 121) as a major fragment in MS/MS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution (Phase A) Temperature too high or excess alkoxide.[1]Keep reaction strictly at 0°C during addition. Verify stoichiometry (1.05 equiv max).
Regioisomer formation Attack at C3 (Meta).Ensure starting material is 2,3-difluoro, not 2,6-difluoro.[1] The nitro group directs ortho.
Loss of PMB group (Phase B) Acidic conditions or hydrogenolysis.Avoid H2/Pd. Ensure NH4Cl solution is not too acidic (buffer pH ~5-6).[1] Use Iron powder.[1]
Incomplete Reduction Iron surface passivation.[1]Activate Iron powder with dilute HCl wash prior to use, or use mechanical stirring to break up clumps.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Detailed mechanics of ortho-nitro activ
    • Source: Bunnett, J. F., & Zahler, R. E. (1951).
  • Iron-Mediated Nitro Reduction Protocols

    • Standard protocols for chemoselective reduction of nitro groups in the presence of sensitive ethers.
    • Source: Org.[1][8][9][14] Synth. 1948, 28, 11; Coll. Vol. 3, 1955, 12 (General Fe/HCl reduction methods adapted for neutral buffers).

  • PMB Ether Stability

    • Greene's Protective Groups in Organic Synthesis.[1] Discussion on stability of p-methoxybenzyl ethers toward dissolving metal reductions vs. catalytic hydrogenation.

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley.[1]

  • Analogous Synthesis (4-fluoro-2-methoxyaniline)

    • Provides precedent for the SNAr/Reduction sequence on similar fluorin
    • Source: BenchChem Technical Support, "Synthesis of 4-Fluoro-2-methoxyaniline".[1]

    • (General reference for fluorinated aniline precursors).

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh reaction conditions.[1] This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig coupling of a specific, structurally complex substrate: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. This electron-rich and sterically hindered aniline presents unique challenges that necessitate a carefully considered approach to reaction optimization.

Substrate Analysis: Navigating the Challenges of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

The successful cross-coupling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline requires an appreciation of its inherent electronic and steric properties. Several features of this molecule can influence the efficiency of the Buchwald-Hartwig reaction:

  • Electron-Rich Aniline: The presence of the alkoxy group at the ortho position and the fluorine atom at the meta position makes the aniline nucleus electron-rich. While often beneficial for the nucleophilicity of the amine, highly electron-rich anilines can sometimes lead to catalyst deactivation.

  • Steric Hindrance: The ortho-alkoxy group, a bulky para-methoxybenzyl (PMB) ether, introduces significant steric hindrance around the nitrogen atom. This can impede the coordination of the amine to the palladium center, a crucial step in the catalytic cycle.[1]

  • Potential for Side Reactions: The PMB protecting group is generally robust but can be sensitive to strongly acidic or oxidative conditions, which are typically not present in this reaction. However, the choice of base and reaction temperature must be made to ensure its integrity.

Dissecting the Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination mechanism is paramount for rational protocol design and troubleshooting.[4][5] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation (Base) Ar-Pd(II)-X(L)->Amine_Coordination HNR'R'' Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Aryl Amine Product Reductive_Elimination->Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-Cl.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][6]

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the Buchwald-Hartwig coupling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium precursor and, more critically, the phosphine ligand is the most important factor in a successful Buchwald-Hartwig amination.[5] For sterically hindered and electron-rich anilines, bulky, electron-rich biarylphosphine ligands are generally the most effective. These ligands promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[1]

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for a broad range of substrates, including sterically hindered anilines.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for electron-rich anilines and challenging couplings.
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)Specifically designed for coupling primary amines and offers high reactivity.[5]

As a starting point, pre-formed palladium precatalysts, such as XPhos Pd G3 or RuPhos Pd G3, are highly recommended. These are air- and moisture-stable and reliably generate the active Pd(0) species in situ.

Base Selection: A Critical Choice for Deprotonation

The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[7][8] For the coupling of anilines, strong, non-nucleophilic bases are typically required.

BasepKa of Conjugate AcidComments
Sodium tert-butoxide (NaOtBu)~19A very strong and commonly used base. Can be sensitive to some functional groups.
Lithium bis(trimethylsilyl)amide (LiHMDS)~26A strong, non-nucleophilic base that can offer improved functional group tolerance.[5]
Cesium carbonate (Cs₂CO₃)~10A weaker base that can be effective in some cases, particularly with more polar solvents.[4]

Given the potential for base-sensitive functional groups, starting with a strong but sterically hindered base like NaOtBu or LiHMDS is advisable. The insolubility of inorganic bases can sometimes affect reaction rates, so efficient stirring is important.[4]

Solvent and Temperature: Setting the Stage for Success

The choice of solvent influences the solubility of the reactants and the stability of the catalytic intermediates.[9] Aprotic, non-polar, or weakly polar solvents are generally preferred.

  • Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.[10][11]

  • Temperature: Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate.[4][10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific aryl halide partners.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Weigh Aryl Halide, Aniline, Base, and Catalyst Flask Add to Oven-Dried Flask with Stir Bar Reagents->Flask Inert_Atmosphere Purge and Backfill with Nitrogen/Argon (3x) Flask->Inert_Atmosphere Solvent Add Anhydrous Solvent via Syringe Inert_Atmosphere->Solvent Heating Heat to 80-110 °C with Vigorous Stirring Solvent->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and Filter through Celite Cooling->Filtration Extraction Aqueous Workup (Water, Brine) Filtration->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification

Caption: A general workflow for the Buchwald-Hartwig amination.

Materials:

  • 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

  • Aryl bromide (1.0 - 1.2 equivalents)

  • XPhos Pd G3 (1-2 mol%)

  • Sodium tert-butoxide (1.4 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This is crucial as the active catalyst is sensitive to oxygen.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and palladium residues.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a strictly inert atmosphere and use anhydrous solvents.[10] Consider using a fresh bottle of precatalyst.
Suboptimal ligand/base combinationScreen other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LiHMDS, K₃PO₄).
Formation of Palladium Black Catalyst decompositionThis indicates the palladium has fallen out of the catalytic cycle.[10] Try a lower reaction temperature or a different ligand that better stabilizes the catalyst.
Side Product Formation Reductive dehalogenation of aryl halideThis can be minimized by the appropriate choice of ligand and reaction conditions.
PMB deprotectionWhile unlikely under standard conditions, if observed, consider a milder base or lower reaction temperature.

Conclusion

The Buchwald-Hartwig cross-coupling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a challenging yet achievable transformation. A systematic approach to the selection of a bulky biarylphosphine ligand, a strong non-nucleophilic base, and an appropriate aprotic solvent is key to success. By understanding the mechanistic underpinnings of the reaction and carefully controlling the experimental parameters, researchers can effectively synthesize valuable N-aryl derivatives of this complex aniline for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction | Chem-Station Int. Ed. Available from: [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available from: [Link]

  • Palladium-catalyzed amination strategies for aniline synthesis - ResearchGate. Available from: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available from: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available from: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. Available from: [Link]

Sources

Method

Advanced Heterocycle Synthesis Using 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Application Note: AN-HET-2026-04 Category: Organic Synthesis / Medicinal Chemistry Target Scaffold: 7-Fluorobenzoxazoles & 8-Fluoro-1,4-benzoxazines Version: 1.2 (Revised Feb 2026) Executive Summary This guide details th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HET-2026-04

Category: Organic Synthesis / Medicinal Chemistry Target Scaffold: 7-Fluorobenzoxazoles & 8-Fluoro-1,4-benzoxazines Version: 1.2 (Revised Feb 2026)

Executive Summary

This guide details the strategic application of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (hereafter Compound A ) as a "masked" precursor for the synthesis of fluorinated oxygen-containing heterocycles. While 2-aminophenols are classic synthons for benzoxazoles, they are prone to oxidation and


-chemoselectivity issues. Compound A utilizes the p-methoxybenzyl (PMB)  group to protect the phenolic oxygen, enabling selective functionalization of the aniline nitrogen prior to cyclization. This protocol focuses on the controlled synthesis of 7-fluorobenzoxazoles  and 8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-ones , privileged scaffolds in kinase inhibitor discovery (e.g., bioisosteres of 7-fluoroindoles).

Chemical Profile & Strategic Logic

The Molecule[1]
  • Systematic Name: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

  • Core Functionality:

    • C1-Amino (

      
      ):  Primary nucleophile for acylation, reductive amination, or Buchwald-Hartwig coupling.
      
    • C2-PMB Ether (

      
      ):  Acid-labile masked phenol. Stable to basic/nucleophilic conditions, allowing 
      
      
      
      -selective chemistry.
    • C3-Fluorine: Provides electronic modulation (inductive withdrawal) and metabolic blocking at the position ortho to the oxygen bridgehead in the final heterocycle.

Synthetic Divergence Map

The utility of Compound A lies in its ability to diverge into different heterocyclic systems based on the sequence of deprotection and cyclization.

HeterocyclePathways Start 3-Fluoro-2-[(4-methoxyphenyl) methoxy]aniline (Compound A) Step1_A Pathway A: Direct Condensation (Acid Mediated) Start->Step1_A R-COOH / PPA / Heat Step1_B Pathway B: N-Acylation (Chloroacetyl Chloride) Start->Step1_B ClCH2COCl / TEA Inter_A In-situ Deprotection & Cyclodehydration Step1_A->Inter_A One-Pot Inter_B N-(Chloroacetyl) Intermediate Step1_B->Inter_B Product_A 7-Fluorobenzoxazole (Kinase Inhibitor Scaffold) Inter_A->Product_A Step2_B PMB Deprotection (TFA) Inter_B->Step2_B Step3_B Base-Mediated Cyclization (Williamson Type) Step2_B->Step3_B K2CO3 / DMF Product_B 8-Fluoro-1,4-benzoxazin-3-one (Drug Scaffold) Step3_B->Product_B

Figure 1: Synthetic divergence showing the conversion of Compound A into Benzoxazole and Benzoxazinone scaffolds.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Aryl-7-Fluorobenzoxazoles

Rationale: Polyphosphoric acid (PPA) acts as both a solvent and a reagent.[1] It facilitates the acid-catalyzed cleavage of the PMB ether in situ while simultaneously promoting the condensation and cyclodehydration with a carboxylic acid. This avoids the isolation of the sensitive 2-amino-3-fluorophenol intermediate.

Materials:

  • Compound A (1.0 eq)

  • Aromatic Carboxylic Acid (1.1 eq) (e.g., Benzoic acid)

  • Polyphosphoric Acid (PPA) (10-15 wt/wt relative to substrate)

  • Reagents for workup:

    
    , Ethyl Acetate.
    

Procedure:

  • Setup: In a dry round-bottom flask, mix Compound A (1.0 mmol) and the chosen Carboxylic Acid (1.1 mmol).

  • Solvent Addition: Add PPA (approx. 3-5 g) directly to the solid mixture.

    • Note: PPA is viscous; warming to 60°C aids stirring.

  • Reaction: Heat the mixture to 120–140°C for 4–6 hours.

    • Mechanism:[2][3][4] The high temperature/acidity cleaves the PMB group (generating volatile PMB polymers/cation byproducts) and drives the condensation of the exposed phenol and amine with the carboxylic acid.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1).

    • Target: Disappearance of the fluorescent PMB spot and appearance of the highly fluorescent benzoxazole spot.

  • Quench: Cool to 60°C. Pour the syrup slowly into crushed ice (50 g) with vigorous stirring. The mixture will be acidic.

  • Neutralization: Carefully adjust pH to ~8 using saturated aqueous

    
    .
    
    • Caution: Extensive foaming (

      
       evolution).
      
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (typically 0-20% EtOAc in Hexanes).

Data Validation:

  • 
     NMR:  Look for the disappearance of PMB signals (doublets at 
    
    
    
    7.3/6.9, singlet at
    
    
    3.8). Confirm benzoxazole ring formation by the downfield shift of aromatic protons.
Protocol B: Synthesis of 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Rationale: This stepwise approach demonstrates the value of the PMB group. We first acylate the nitrogen (which would be difficult if the free phenol were present due to competing ester formation) and then cyclize.

Materials:

  • Compound A (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 ratio)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • DMF (Dimethylformamide)

Procedure:

  • Step 1: N-Acylation

    • Dissolve Compound A (1.0 mmol) in dry DCM (5 mL) at 0°C.

    • Add TEA (1.5 mmol). Dropwise add Chloroacetyl chloride (1.2 mmol).

    • Stir at RT for 2 hours.

    • Workup: Wash with water, dry, and concentrate.[1] (Intermediate can often be used crude).

  • Step 2: PMB Deprotection

    • Dissolve the intermediate in DCM (2 mL). Add TFA (0.5 mL).

    • Stir at RT for 1–3 hours. Monitor for loss of PMB.

    • Workup: Concentrate to dryness. Azeotrope with toluene to remove residual TFA. This yields the N-(2-chloroacetyl)-3-fluoro-2-hydroxyaniline intermediate.

  • Step 3: Cyclization

    • Dissolve the deprotected residue in dry DMF (3 mL).

    • Add anhydrous

      
       (2.5 mmol).
      
    • Heat to 80°C for 3 hours.

    • Mechanism:[2][3][4] The phenoxide anion (generated by base) performs an intramolecular

      
       attack on the alkyl chloride, closing the 6-membered ring.
      
  • Isolation: Pour into water. The product often precipitates. Filter or extract with EtOAc.

Quantitative Comparison of Methods

FeatureProtocol A (PPA / One-Pot)Protocol B (Stepwise / Benzoxazine)
Target Scaffold 7-Fluorobenzoxazole8-Fluoro-1,4-benzoxazin-3-one
PMB Removal In-situ (Thermal/Acidic)Stepwise (TFA/DCM)
Atom Economy High (Water is only byproduct)Moderate (Loss of HCl, PMB)
Key Advantage Speed; robust for aromatic R groupsControlled ring size; allows N-substitution
Typical Yield 65–85%50–70% (over 3 steps)
Critical Control Temperature must exceed 120°CAnhydrous conditions for Step 3

Troubleshooting & Optimization (Expert Insights)

  • Issue: Incomplete PMB Cleavage.

    • Cause: In Protocol A, if the temperature is too low (<100°C), PPA may not effectively cleave the ether.

    • Solution: Ensure internal temperature reaches 120°C. Alternatively, add a catalytic amount of Friedel-Crafts catalyst (e.g.,

      
      ) if using milder acids, though PPA is usually sufficient.
      
  • Issue: Oxidation of Intermediate.

    • Context: 2-Amino-3-fluorophenol (the deprotected species) is air-sensitive (turns dark/tarry).

    • Prevention: In Protocol B, do not store the deprotected intermediate. Proceed immediately to the cyclization step (Step 3). Perform Step 3 under Nitrogen/Argon.

  • Issue: Regioselectivity in Alkylation.

    • Context: If performing alkylation instead of acylation on the nitrogen.[5]

    • Insight: The fluorine at position 3 exerts an inductive effect that reduces the nucleophilicity of the amine slightly compared to non-fluorinated anilines. Reaction times may need to be extended by 10–20%.

References

  • Benzoxazole Synthesis Methodologies

    • Title: Synthesis of Benzoxazoles (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • General Protocol for o-Aminophenol Cyclization

    • Title: A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol[1]

    • Source: BenchChem[1][6]

  • Halogenated Aminophenol Handling

    • Title: Application Notes: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis[6]

    • Source: BenchChem[1][6]

  • Imine/Schiff Base Chemistry (Pre-cyclization)

    • Title: Reactions of Aldehydes and Ketones with Amines[2][5][7][8]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Application

Application Notes and Protocols: Scalable Process Chemistry for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Introduction 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a substituted aniline derivative that holds potential as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a substituted aniline derivative that holds potential as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, while the protected ortho-aminophenol moiety offers a versatile handle for constructing heterocyclic systems.[1]

The successful transition from laboratory-scale synthesis to industrial production hinges on the development of a robust, scalable, and economically viable chemical process. This guide provides a detailed examination of a scalable synthetic route to 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, focusing on process optimization, safety, and analytical validation. The protocols described herein are designed for researchers, chemists, and drug development professionals seeking to implement or scale up the production of this valuable intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical and scalable synthesis must prioritize cost-effective starting materials, high-yielding reactions, and straightforward purification procedures. The retrosynthetic analysis of the target molecule reveals a two-step sequence from a commercially viable precursor, 3-fluoro-2-nitrophenol.

This strategy is predicated on two key transformations:

  • O-Alkylation: Protection of the phenolic hydroxyl group as a 4-methoxybenzyl (PMB) ether. This is a crucial step to prevent side reactions in the subsequent reduction step. The PMB group is selected for its stability under the planned reduction conditions and the availability of various methods for its potential cleavage if required in downstream applications.

  • Nitro Group Reduction: Conversion of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean conversion, and generation of water as the only byproduct.[2][3]

The forward synthesis is therefore designed to proceed as illustrated in the workflow below.

G A 3-Fluoro-2-nitrophenol B 1-Fluoro-2-[(4-methoxyphenyl)methoxy]-3-nitrobenzene A->B Step 1: O-Alkylation (Williamson Ether Synthesis) Reagents: PMB-Cl, Base (K₂CO₃) Solvent: Acetone or ACN C 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (Target Molecule) B->C Step 2: Nitro Reduction (Catalytic Hydrogenation) Reagents: H₂, Pd/C Solvent: MeOH or EtOAc

Caption: Proposed two-step synthetic route to the target molecule.

Protocol 1: Scalable Synthesis of 1-Fluoro-2-[(4-methoxyphenyl)methoxy]-3-nitrobenzene

Principle and Rationale

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic proton of 3-fluoro-2-nitrophenol is acidic and is readily deprotonated by a suitable base to form a nucleophilic phenoxide ion. This phenoxide then displaces the chloride from 4-methoxybenzyl chloride (PMB-Cl) via an SN2 reaction.

Experimental Choices for Scalability:

  • Base: Potassium carbonate (K₂CO₃) is selected. It is an inexpensive, non-hygroscopic solid that is easily filtered off post-reaction. Its moderate basicity is sufficient to deprotonate the phenol without promoting side reactions.

  • Solvent: Acetone or acetonitrile (ACN) are preferred. They are excellent solvents for the reactants, have appropriate boiling points for reflux conditions, and are relatively easy to remove under reduced pressure.

  • Phase Transfer Catalyst (Optional): For very large-scale reactions or if reaction rates are slow, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction.

Detailed Experimental Protocol

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • 3-Fluoro-2-nitrophenol

  • 4-Methoxybenzyl chloride (PMB-Cl)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetone (reagent grade)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 3-fluoro-2-nitrophenol (1.0 eq).

  • Solvent and Base Addition: Add acetone (approx. 10 L per kg of starting material) followed by powdered anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Begin vigorous stirring and add 4-methoxybenzyl chloride (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and potassium chloride byproduct. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude oil or solid.

  • Aqueous Workup: Dissolve the crude residue in ethyl acetate (10 L/kg). Transfer to a separatory funnel or workup vessel. Wash the organic layer sequentially with deionized water (2 x 5 L/kg) and brine (1 x 5 L/kg). The aqueous washes remove residual salts and any unreacted phenoxide.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-Fluoro-2-[(4-methoxyphenyl)methoxy]-3-nitrobenzene, which is often a pale yellow solid or oil that can be used directly in the next step or purified further by recrystallization from an ethanol/water or isopropanol/heptane mixture.

Troubleshooting
IssueProbable CauseRecommended Action
Incomplete Reaction Insufficient base or inactive PMB-Cl.Add an additional portion of K₂CO₃ (0.2 eq). If no change, add more PMB-Cl (0.1 eq).
Low reaction temperature.Ensure the reaction is at a full, sustained reflux.
Formation of Byproducts PMB-Cl degradation.Use fresh, high-quality PMB-Cl. Store it under inert gas and away from moisture.
Dimerization of PMB-Cl.Ensure the base is not excessively strong and the temperature is controlled.

Protocol 2: Scalable Synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Principle and Rationale

Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic nitro compounds.[2] In this process, the nitro-substituted intermediate, hydrogen gas, and a metal catalyst (typically palladium on a carbon support, Pd/C) are combined in a suitable solvent. The reaction occurs on the surface of the catalyst, where hydrogen is added across the nitrogen-oxygen bonds of the nitro group, which are subsequently cleaved, ultimately yielding the aniline and water.

Experimental Choices for Scalability:

  • Catalyst: 5-10% Palladium on Carbon (Pd/C) is the industry standard. It offers high activity, and while expensive, it can often be recovered and recycled. A catalyst loading of 1-5 mol% relative to the substrate is typical.

  • Hydrogen Source: For industrial scale, pressurized hydrogen gas is used in a certified hydrogenation reactor (autoclave). This provides rapid and complete conversion.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc) are common choices. They are good solvents for the substrate and product, and are compatible with the hydrogenation conditions. Methanol is often preferred for its ability to dissolve a wide range of substrates.

Detailed Experimental Protocol

Materials and Equipment:

  • Pressure-rated hydrogenation reactor (autoclave) equipped with a gas inlet, pressure gauge, stirrer, and temperature control.

  • 1-Fluoro-2-[(4-methoxyphenyl)methoxy]-3-nitrobenzene

  • 5% or 10% Palladium on Carbon (Pd/C, typically 50% wet with water to prevent ignition)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Celite® (diatomaceous earth) for filtration

  • Nitrogen gas supply

Procedure:

  • Reactor Charging (Inerting): Purge the autoclave thoroughly with nitrogen gas. Under a nitrogen atmosphere, charge the reactor with the nitro-intermediate (1.0 eq) and the solvent (Methanol, 10-15 L/kg).

  • Catalyst Addition: In a separate container, create a slurry of the wet Pd/C catalyst (1-3 mol%) in a small amount of methanol. Carefully transfer this slurry to the reactor under a nitrogen blanket. Caution: Dry Pd/C is pyrophoric and can ignite in air.

  • Sealing and Purging: Seal the reactor. Purge the headspace several times by pressurizing with nitrogen and venting, followed by pressurizing with hydrogen and venting. This removes all oxygen from the system.

  • Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi, or 3-7 bar). Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (30-40°C) to increase the rate. The reaction is exothermic and may require cooling.

  • In-Process Control (IPC): Monitor the reaction by observing the cessation of hydrogen uptake. An HPLC or TLC analysis of a carefully vented and filtered sample will confirm the complete disappearance of the starting material.

  • Catalyst Filtration: Once the reaction is complete, vent the hydrogen and purge the reactor thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reactor and the filter cake with fresh solvent (methanol). Caution: The filtered catalyst cake should not be allowed to dry, as it can become pyrophoric. It should be quenched immediately into water for storage or recovery.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.

Purification and Final Product Characterization

Purification Strategy

The crude aniline product is often of high purity but can be further refined using scalable techniques.

  • Acid-Base Extraction: This is a highly effective method for purifying anilines.[4] The crude product is dissolved in an organic solvent (e.g., EtOAc or DCM). The organic solution is then extracted with dilute aqueous acid (e.g., 1M HCl). The basic aniline is protonated and partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, washed with fresh organic solvent, and basified (e.g., with NaOH or NaHCO₃) to regenerate the free aniline, which is then extracted back into an organic solvent.[4]

  • Crystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. A suitable solvent system (e.g., isopropanol/heptane, toluene/heptane) should be identified through screening. The process involves dissolving the crude material in a minimum of hot solvent and allowing it to cool slowly to form pure crystals.[5]

G start Crude Product (in Organic Solvent) wash Wash with 1M HCl start->wash org1 Organic Layer (Non-basic impurities) wash->org1 Discard aq1 Aqueous Layer (Protonated Aniline Salt) wash->aq1 basify Basify with NaOH to pH > 10 aq1->basify extract Extract with Ethyl Acetate basify->extract aq2 Aqueous Layer (Waste) extract->aq2 Discard org2 Organic Layer (Pure Aniline) extract->org2 finish Dry & Concentrate org2->finish final Purified Product finish->final

Caption: Workflow for purification via acid-base extraction.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques.[6]

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic protons, aniline -NH₂, PMB methylene (-CH₂-), and methoxy (-OCH₃) protons with appropriate integrations and splitting patterns.
¹³C NMR Chemical Shift (δ)Resonances for all unique carbon atoms, including characteristic C-F couplings.
¹⁹F NMR Chemical Shift (δ)A single resonance corresponding to the fluorine atom on the aromatic ring.[7]
Mass Spec (MS) m/zA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₄H₁₅FNO₂).
HPLC/GC PurityA single major peak with purity ≥98% by area percent.[8]
FT-IR Wavenumber (cm⁻¹)Characteristic stretches for N-H (aniline), C-O (ether), and C-F bonds.

Process Safety and Hazard Management

A thorough safety assessment is critical before undertaking any scale-up activity. The primary hazards are summarized below.

SubstanceCAS NumberKey HazardsRecommended Precautions
3-Fluoroaniline (related) 372-19-0Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.[9]Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).[9]
4-Methoxybenzyl chloride 824-94-2Lachrymator, corrosive, causes severe skin burns and eye damage.Handle only in a fume hood. Avoid inhalation of vapors. Wear acid-resistant gloves and face shield.
Palladium on Carbon 7440-05-3Pyrophoric when dry.Handle wet. Do not allow to dry in air. Purge equipment with inert gas (N₂).
Hydrogen Gas 1333-74-0Extremely flammable gas.Use in a pressure-rated reactor in an area with no ignition sources. Ensure proper grounding and ventilation.
Acetone, Methanol, EtOAc VariousHighly flammable liquids and vapors.Store in appropriate flammable cabinets. Ground all transfer equipment. Avoid ignition sources.

References

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Available at: [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]

  • Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Google Patents. (2015). CN104276929A - Preparation method of 3-fluorophenol.
  • Google Patents. (2020). CN111056954A - Aniline purification method.
  • Patsnap. (2015). Preparation method of 3-fluorophenol. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Available at: [Link]

  • ResearchGate. (2017). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Available at: [Link]

  • In-addition. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Patel, B., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. PMC. Available at: [Link]

  • ResearchGate. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Available at: [Link]

  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Available at: [Link]

  • Afreen, G., & Upadhyayula, S. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. IDEAS/RePEc. Available at: [Link]

  • PubMed. (2008). Efficient preparation and processing of the 4-methoxybenzyl (PMB) group for phenolic protection using ultrasound. Available at: [Link]

  • Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Available at: [Link]

  • Mushtaq, M., et al. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]

  • PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Available at: [Link]

  • Google Patents. (1975). US3900519A - Process for preparing para-fluoroanilines.
  • PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available at: [Link]

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Method

Amide bond formation strategies using sterically hindered fluorinated anilines

Application Notes & Protocols Topic: Amide Bond Formation Strategies for Sterically Hindered and Electron-Deficient Fluorinated Anilines Audience: Researchers, scientists, and drug development professionals. Navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Amide Bond Formation Strategies for Sterically Hindered and Electron-Deficient Fluorinated Anilines

Audience: Researchers, scientists, and drug development professionals.

Navigating the Challenge: A Guide to Synthesizing Amides with Sterically Hindered Fluorinated Anilines

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1][2] However, the synthesis of amides from sterically hindered and electron-deficient anilines, particularly those bearing fluorine substituents, presents a significant synthetic hurdle. The reduced nucleophilicity of the aniline nitrogen, a consequence of both electronic withdrawing effects of fluorine and steric hindrance from bulky ortho-substituents, often leads to sluggish or failed reactions with standard coupling protocols.[3][4][5] This guide provides an in-depth exploration of robust and effective strategies to overcome these challenges, enabling the successful synthesis of these critical motifs.

The Challenge of Low Nucleophilicity and Steric Hindrance

The core of the problem lies in the reduced reactivity of the aniline nitrogen atom. Electron-withdrawing fluorine atoms decrease the electron density on the aniline, making it a weaker nucleophile.[6] Simultaneously, bulky substituents near the amino group physically obstruct the approach of the activated carboxylic acid, further slowing down the reaction.[4][5] Consequently, common side reactions, such as the formation of N-acylurea from carbodiimide reagents or the dimerization of the activated acid, can become dominant pathways, leading to low yields and complex purification.[5]

To address these issues, several advanced strategies have been developed, each with its own mechanistic advantages. This guide will delve into the following key approaches:

  • Advanced Coupling Reagents: Utilizing highly reactive phosphonium and uronium/aminium salt-based reagents.

  • The Acyl Fluoride Approach: Leveraging the high reactivity and minimal steric profile of in situ generated acyl fluorides.

  • Boronic Acid Catalysis: A modern, catalytic approach for direct amidation reactions.

  • Enzymatic Synthesis: A green and highly selective alternative for amide bond formation.

Strategy 1: Advanced Coupling Reagents for Forcing Conditions

While standard carbodiimide reagents like DCC and EDC often fail with challenging anilines, a range of more potent coupling reagents have been developed.[1][][8] These reagents generate highly activated carboxylic acid species, increasing the rate of the desired amidation reaction.

Mechanism of Action: Uronium/Aminium and Phosphonium Reagents

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are among the most effective coupling reagents for difficult substrates.[8][9] They react with the carboxylic acid to form highly reactive activated esters (OBt or OAt esters), which are then more susceptible to nucleophilic attack by the hindered aniline. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial to deprotonate the carboxylic acid and the aniline hydrochloride salt if present.[5][10]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester R-CO-OAt/OBt Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base Coupling_Reagent HATU / PyBOP Base DIPEA Amide_Product R-CONH-Ar(F) Activated_Ester->Amide_Product + Hindered Aniline Hindered_Aniline Ar(F)-NH2

Experimental Protocol: General Procedure for HATU-mediated Coupling
  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in a suitable aprotic solvent (e.g., DMF, NMP, or DCM).

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to allow for the formation of the activated ester.

  • Aniline Addition: Add the sterically hindered fluorinated aniline (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or elevate the temperature (e.g., 50-80 °C) if necessary. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Coupling ReagentKey AdvantagesPotential Disadvantages
HATU High reactivity, low racemization.[5][9]Can react with the amine, more expensive.[5]
HBTU/TBTU Good reactivity, less expensive than HATU.[8][10]Less reactive than HATU.[5]
PyBOP Good for sterically hindered couplings.[1][8]Byproduct can be difficult to remove.[5]
COMU High efficiency, safer byproducts.[5]More expensive.

Table 1: Comparison of common advanced coupling reagents.

Strategy 2: The Acyl Fluoride Approach for Highly Hindered Systems

For exceptionally challenging couplings where even potent uronium/aminium or phosphonium reagents fail, the in situ formation of acyl fluorides offers a powerful alternative.[4][11] Acyl fluorides are highly reactive acylating agents with a minimal steric footprint, making them ideal for reactions with hindered anilines.[4]

Mechanism of Action: In Situ Fluorination

Reagents such as BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can convert carboxylic acids to their corresponding acyl fluorides under mild conditions.[4] The acyl fluoride is then susceptible to nucleophilic attack by the hindered aniline, even at elevated temperatures, to form the desired amide.[11][12] This method has been shown to be effective for a diverse range of sterically hindered substrates and electron-deficient amines, often providing good to excellent yields where other methods have failed.[12]

G cluster_fluorination Acyl Fluoride Formation cluster_coupling Amide Formation Carboxylic_Acid R-COOH Acyl_Fluoride R-COF Carboxylic_Acid->Acyl_Fluoride + BTFFH + DIPEA Fluorinating_Agent BTFFH Base DIPEA Amide_Product R-CONH-Ar(F) Acyl_Fluoride->Amide_Product + Hindered Aniline (Elevated Temp.) Hindered_Aniline Ar(F)-NH2

Experimental Protocol: Amide Synthesis via Acyl Fluoride
  • Acyl Fluoride Generation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and BTFFH (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or MeCN). Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 30-60 minutes.

  • Aniline Addition: Add the sterically hindered fluorinated aniline (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Seal the reaction vessel and heat to a temperature between 80-120 °C. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and follow the work-up and purification procedure described in the HATU protocol.

Strategy 3: Boronic Acid Catalysis for Direct Amidation

A more recent and sustainable approach to amide bond formation involves the use of boronic acid catalysts.[13][14] This method allows for the direct condensation of carboxylic acids and amines with the only byproduct being water, thus offering a greener alternative to traditional coupling reagents that generate stoichiometric waste.[15]

Mechanism of Action: Lewis Acid Activation

Arylboronic acids, particularly those with electron-withdrawing substituents, act as effective Lewis acid catalysts.[14] The proposed mechanism involves the formation of an (acyloxy)boron intermediate, which then reacts with the amine.[14] The removal of water is crucial for driving the reaction to completion, often achieved by azeotropic reflux or the use of molecular sieves.[14] Thioether-substituted biphenylboronic acids have been reported to be particularly effective for the amidation of poorly nucleophilic anilines.[14]

G Carboxylic_Acid R-COOH Acyloxyboron R-COOB(OH)Ar Carboxylic_Acid->Acyloxyboron + Boronic Acid - H2O Boronic_Acid ArB(OH)2 Amide_Product R-CONH-Ar'(F) Acyloxyboron->Amide_Product + Hindered Aniline Hindered_Aniline Ar'(F)-NH2 Amide_Product->Boronic_Acid (catalyst regeneration) Water H2O

Experimental Protocol: Boronic Acid-Catalyzed Amidation
  • Reaction Setup: To a flask equipped with a Dean-Stark trap or containing activated 3Å molecular sieves, add the carboxylic acid (1.0 eq.), the sterically hindered fluorinated aniline (1.1 eq.), and the boronic acid catalyst (e.g., 2,4-bis(trifluoromethyl)phenyl boronic acid, 15 mol%).

  • Solvent and Conditions: Add a suitable solvent for azeotropic water removal (e.g., toluene or fluorobenzene). Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture, filter off the molecular sieves (if used), and concentrate the solvent. Purify the crude product by column chromatography.

Strategy 4: Enzymatic Synthesis - The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly method for amide bond formation.[16][17][18] Enzymes can operate under mild conditions (often in aqueous media) and can exhibit high chemoselectivity and regioselectivity, which can obviate the need for protecting groups.[17]

Mechanism of Action: Enzyme-Mediated Acyl Transfer

Several classes of enzymes, including lipases, acyltransferases, and engineered amidases, can catalyze amide bond formation.[16][19] For example, some acyltransferases can utilize anhydrides as acyl donors to react with anilines, providing a rapid and robust enzymatic approach.[16] More recently, alcohol dehydrogenases have been used in a one-pot synthesis of amides from alcohols.[20]

G Acyl_Donor Acyl Donor (e.g., Anhydride, Ester) Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Acyl_Donor->Acyl_Enzyme_Intermediate + Enzyme Enzyme Acyltransferase / Lipase Amide_Product R-CONH-Ar(F) Acyl_Enzyme_Intermediate->Amide_Product + Hindered Aniline Byproduct Leaving Group Hindered_Aniline Ar(F)-NH2

Experimental Protocol: General Procedure for Enzymatic Amidation
  • Reaction Mixture: In a suitable buffer solution (e.g., phosphate buffer), combine the acyl donor (e.g., anhydride, 1.2 eq.), the sterically hindered fluorinated aniline (1.0 eq.), and the purified enzyme (e.g., acyltransferase from Mycobacterium smegmatis).

  • Reaction Conditions: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle shaking.

  • Reaction Monitoring: Monitor the formation of the amide product by HPLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent. The aqueous layer containing the enzyme can potentially be reused. Dry the organic extract and purify the product by standard chromatographic methods.

Conclusion

The synthesis of amides from sterically hindered and electron-deficient fluorinated anilines requires a departure from standard coupling conditions. By understanding the underlying challenges of reduced nucleophilicity and steric hindrance, researchers can select the most appropriate strategy for their specific target. Advanced coupling reagents provide a direct, albeit sometimes forceful, approach. The in situ generation of acyl fluorides offers a highly effective solution for the most recalcitrant substrates. Boronic acid catalysis presents a modern, efficient, and greener alternative. Finally, enzymatic synthesis provides a highly selective and sustainable option. The protocols and data presented in this guide are intended to equip researchers with the knowledge and tools to confidently tackle these challenging but crucial transformations in modern drug discovery.

References

  • Boronic acid catalysts in amidation reactions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. Available at: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. Available at: [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions - PMC - NIH. Available at: [Link]

  • Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase - AIR Unimi. Available at: [Link]

  • Synthetic Chemistry: Formation of The Amide Bond: Advanced Article - Scribd. Available at: [Link]

  • The four main enzymatic amidation strategies discussed in this review... - ResearchGate. Available at: [Link]

  • Catalytic Amidation. Available at: [Link]

  • Synthesis of amides using boron catalysts Marco Sabatini - UCL Discovery. Available at: [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. Available at: [Link]

  • Enzymatic strategies and biocatalysts for amide bond formation: tricks of the trade outside of the ribosome - PubMed. Available at: [Link]

  • Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. Available at: [Link]

  • University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr. Available at: [Link]

  • Easy enzymatic synthesis of amides | International - ScienceLink. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Computational Investigation on the Mechanism of Amide Bond Formation by using Phosphine-Based Redox Catalysis | Request PDF - ResearchGate. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides | Organic Letters. Available at: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

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Application

Application Notes and Protocols: Preparation of Kinase Inhibitors Using a 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Scaffold

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design Kinase inhibitors have become a cornerstone of targeted therapy, particularly in oncology, by interfering with the signaling pathways t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design

Kinase inhibitors have become a cornerstone of targeted therapy, particularly in oncology, by interfering with the signaling pathways that drive cancer cell proliferation and survival.[1][2] The design of potent and selective kinase inhibitors is a dynamic field where the strategic incorporation of specific structural motifs can significantly enhance pharmacological properties. The aniline scaffold is a well-established pharmacophore in many kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase.

The strategic placement of fluorine atoms in drug candidates has gained considerable attention for its ability to modulate various physicochemical and pharmacokinetic properties.[3] Fluorine's high electronegativity and relatively small size can influence a molecule's pKa, metabolic stability, and binding affinity to its target protein.[3] The 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold presents a unique combination of features: a fluorine atom to potentially enhance binding interactions and block metabolic liabilities, and a protected hydroxyl group that can be a key interaction point or a site for further chemical modification. The para-methoxybenzyl (PMB) ether serves as a stable protecting group for the hydroxyl functionality during the initial synthetic steps.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of kinase inhibitors based on the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold. We will detail a representative synthetic route to a 4-anilinoquinazoline derivative, a common core structure for many epidermal growth factor receptor (EGFR) inhibitors, and provide protocols for the subsequent biological evaluation of the synthesized compounds.[4][5]

Synthesis of the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Scaffold and a Representative Kinase Inhibitor

The synthesis of kinase inhibitors from the title scaffold can be conceptualized in a multi-step process. First, the scaffold itself is prepared, followed by its incorporation into a core heterocyclic system, such as a quinazoline.

Part 1: Synthesis of the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Scaffold

A plausible synthetic route to the title scaffold begins with the commercially available 3-fluoro-2-nitrophenol. The phenolic hydroxyl group is protected with a para-methoxybenzyl (PMB) group, followed by the reduction of the nitro group to the desired aniline.

Protocol 1: Synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Step 1a: Protection of 3-fluoro-2-nitrophenol

  • To a solution of 3-fluoro-2-nitrophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 4-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-fluoro-2-((4-methoxybenzyl)oxy)-3-nitrobenzene.

Step 1b: Reduction of the Nitro Group

  • Dissolve the product from Step 1a in a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.

Part 2: Synthesis of a 4-Anilinoquinazoline-Based Kinase Inhibitor

The synthesized scaffold can be used to construct a variety of kinase inhibitor frameworks. Here, we describe a general protocol for the synthesis of a 4-anilinoquinazoline derivative, a class of compounds known to inhibit receptor tyrosine kinases like EGFR.[6]

Protocol 2: Synthesis of a 4-(3-Fluoro-2-((4-methoxybenzyl)oxy)phenylamino)quinazoline Derivative

Step 2a: Synthesis of the Quinazoline Core

This protocol assumes the prior synthesis of a suitable 4-chloroquinazoline intermediate. A general method for this involves the reaction of the corresponding quinazolin-4(3H)-one with a chlorinating agent.

Step 2b: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (1.0 eq) from Protocol 1 in a suitable solvent such as isopropanol or n-butanol.

  • Add a 4-chloroquinazoline derivative (1.0 eq) to the solution.

  • A small amount of acid, such as a few drops of concentrated HCl, can be added to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with a cold solvent like diethyl ether or hexane.

  • If no precipitate forms, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain the final 4-anilinoquinazoline kinase inhibitor.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_scaffold Scaffold Synthesis cluster_inhibitor Inhibitor Synthesis 3-fluoro-2-nitrophenol 3-Fluoro-2-nitrophenol Protected Nitrophenol 1-Fluoro-2-((4-methoxybenzyl)oxy) -3-nitrobenzene 3-fluoro-2-nitrophenol->Protected Nitrophenol PMB-Cl, K2CO3 Scaffold 3-Fluoro-2-[(4-methoxyphenyl) methoxy]aniline Protected Nitrophenol->Scaffold Fe, NH4Cl Final Inhibitor 4-Anilinoquinazoline Kinase Inhibitor Scaffold->Final Inhibitor 4-chloroquinazoline, Heat

Caption: Synthetic workflow for the kinase inhibitor.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized compounds before biological evaluation.

Purification:

  • Column Chromatography: Silica gel column chromatography is the primary method for purifying the intermediates and the final product. A gradient of ethyl acetate in hexane is a common eluent system.

  • Recrystallization: If the final compound is a solid, recrystallization from a suitable solvent system can be employed for final purification.

Characterization:

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The presence of the fluorine atom will result in characteristic splitting patterns in both proton and carbon spectra.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point: For solid compounds, the melting point is a useful indicator of purity.

Table 1: Expected Analytical Data for a Representative Kinase Inhibitor

AnalysisExpected Results
¹H NMR Signals corresponding to the quinazoline core, the aniline aromatic protons (with F-H coupling), the benzylic protons of the PMB group, the methoxy group, and the N-H proton.
¹³C NMR Resonances for all unique carbon atoms, with C-F couplings visible for carbons near the fluorine atom.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight.
Purity (HPLC) >95% for biological testing.

Biological Evaluation of Synthesized Kinase Inhibitors

Once the target compounds have been synthesized and characterized, their biological activity must be assessed. This typically involves an in vitro kinase inhibition assay followed by cell-based assays to determine their effect on cancer cell proliferation.

In Vitro Kinase Inhibition Assay

A common method to determine the potency of a kinase inhibitor is to measure its IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The ADP-Glo™ Kinase Assay is a widely used luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[7]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • To the wells of the assay plate, add the diluted inhibitor or a vehicle control (DMSO).

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram of the Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilution of Inhibitor Start->Compound_Dilution Reaction_Setup Add Inhibitor, Kinase, and Substrate to Plate Compound_Dilution->Reaction_Setup Start_Reaction Initiate Reaction with ATP and Incubate Reaction_Setup->Start_Reaction Stop_Reaction Stop Reaction and Deplete ATP Start_Reaction->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Calculate IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the synthesized inhibitors on cancer cells, a cell viability assay such as the MTT assay is commonly employed.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol 4: Cell Proliferation (MTT) Assay

Materials:

  • Cancer cell line (e.g., A549 for lung cancer)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor or a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percent viability against the log of the inhibitor concentration.

Conclusion

The 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. The strategic incorporation of a fluorine atom and a protected hydroxyl group offers opportunities for enhanced biological activity and favorable pharmacokinetic properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of kinase inhibitors derived from this scaffold. Through a systematic approach of chemical synthesis and biological testing, researchers can leverage this versatile scaffold to develop new and effective targeted therapies.

References

  • Zhang, H., et al. (2024). Novel 4-phenoxyquinazoline compounds as dual EGFR/c-Met suppressors to treat non-small cell lung cancer. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Chemsrc. (2025, August 27). 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Retrieved from [Link]

  • Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(4), 363.
  • Google Patents. (n.d.). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (CN110885290A).
  • Google Patents. (n.d.). Preparation of fluorinated anilines. (US4145364A).
  • Google Patents. (n.d.). Anilinopyrimidine derivatives as ikk inhibitors and compositions and methods related thereto. (WO2002046171A2).
  • Mandal, A. K., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Mongin, F., et al. (2002). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. The Journal of Organic Chemistry, 67(25), 8991–8994.
  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Preprints.org.
  • Mishra, P., & Mishra, A. (2012). A New Route for the Synthesis of Quinazolinones. Journal of Chemical and Pharmaceutical Research, 4(1), 435-439.
  • Al-Warhi, T., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(20), 4789.
  • Google Patents. (n.d.). Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. (WO2023239941A1).
  • Popa, A., et al. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • da Silva, A. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206–216.
  • El-Karim, S. S. A., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances, 15(45), 29384-29398.
  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 103.
  • ResearchGate. (n.d.). 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K. Retrieved from [Link]

  • Li, Y., et al. (2020).
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). Organics, 2(4), 398-409.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024, January 19). ACS Omega, 9(4), 4349–4381.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021, July 22). Semantic Scholar.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). Afinidad, 81(607), 534-543.
  • da Silva, A. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216.
  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025, May 27).
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.).
  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Medicinal Chemistry.
  • Novel 5-Aryl-[4][10][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025, November 15). MDPI.

  • Angene. (n.d.). 3-Fluoro-2-methoxyaniline(CAS# 437-83-2). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and degradation of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Technical Support Center: Stability & Handling Guide Subject: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Case ID: ANL-PMB-OX-001 Priority: Critical (Degradation Risk High) Introduction: The "Hidden" Reactivity As a Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Case ID: ANL-PMB-OX-001 Priority: Critical (Degradation Risk High)

Introduction: The "Hidden" Reactivity

As a Senior Application Scientist, I often see researchers treat this molecule as a standard aniline. It is not. You are dealing with a "push-pull" electronic system that is exceptionally prone to oxidative degradation.

The Chemical Reality:

  • The "Push": The p-methoxybenzyl (PMB) ether and the methoxy group are strong electron donors. They increase the electron density on the aniline nitrogen, lowering its oxidation potential. This makes the amine "hungry" to react with atmospheric oxygen.

  • The "Pull": The fluorine atom is electron-withdrawing, but it is insufficient to counteract the strong donation from the oxygenated substituents.

  • The Double Threat: The PMB group itself is designed to be oxidatively cleaved (typically with DDQ or CAN).[1] If your aniline undergoes radical oxidation (auto-oxidation), the resulting radical species can inadvertently trigger the cleavage of your PMB protecting group, leading to a complex mixture of the de-protected phenol, p-methoxybenzaldehyde, and polymerized aniline "tar."

Part 1: The "Black Tar" Scenario (Immediate Rescue)

Symptom: Your white/off-white solid has turned into a brown oil or sticky solid. Diagnosis: Quinone imine formation and subsequent polymerization (aniline black).

Emergency Purification Protocol: Acid-Base Rescue

Do not attempt column chromatography immediately; the oxidized impurities often streak and co-elute.

Step-by-Step Rescue:

  • Dissolution: Dissolve the degraded material in Ethyl Acetate (EtOAc) .

  • Acid Wash (The Filter):

    • Wash the organic layer with 1M HCl (aq) .

    • Chemistry: The aniline converts to the water-soluble hydrochloride salt. Neutral oxidized impurities (tars, azo compounds) and the aldehyde byproduct (from PMB cleavage) remain in the EtOAc layer.

    • CRITICAL: Do not use strong acid or heat, or you will cleave the PMB group. Keep it cold (0°C).

  • Separation: Separate layers. Keep the Aqueous Layer. Discard the organic layer (which should contain the brown color).

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly add saturated NaHCO₃ or 2M NaOH until pH ~9-10.

    • Result: The free base aniline precipitates as a milky emulsion.

  • Extraction: Extract immediately with fresh EtOAc (3x).

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo (bath temp <35°C).

Part 2: Degradation Mechanics (Visualized)

Understanding how it breaks down is the key to preventing it.

DegradationPathway cluster_prevention Prevention Barrier Aniline Intact Aniline (Colorless) Radical Anilino Radical (Reactive Intermediate) Aniline->Radical O2 / Light / Trace Metals Polymer Polymer/Tar (Brown/Black) Radical->Polymer Coupling PMB_Cleavage PMB Cleavage (Loss of Protecting Group) Radical->PMB_Cleavage H-Abstraction / SET PMB_Cleavage->Polymer Phenolic Radical Coupling Aldehyde p-Methoxybenzaldehyde (Impurity) PMB_Cleavage->Aldehyde Oxidation Argon Argon Blanket

Caption: Figure 1. The dual-degradation pathway showing how oxidation leads to both polymerization (tar) and unintended de-protection of the PMB group.

Part 3: Proactive Prevention (Storage & Handling)

The following protocols are non-negotiable for purity maintenance >98%.

The Inert Atmosphere Rule

Nitrogen is acceptable, but Argon is superior .

  • Why: Argon is denser than air. It settles into the vial, creating a physical blanket over the solid/liquid. Nitrogen is lighter and can mix with air if the seal is imperfect.

Salt Formation (The Gold Standard for Storage)

If you plan to store this compound for >1 month, convert the free base to the Hydrochloride (HCl) Salt .

  • Mechanism: Protonating the amine lone pair (

    
    ) removes the electron density required for the initial oxidation step.
    
  • Protocol:

    • Dissolve aniline in anhydrous ether/dioxane.

    • Add 1.05 eq. of 4M HCl in Dioxane dropwise at 0°C.

    • Filter the white precipitate under Argon.

    • Caveat: Ensure the salt is stored strictly anhydrously. Moisture can hydrolyze the salt, creating localized acidic regions that might endanger the PMB group over very long periods.

Solvent Exclusion

Never store the aniline in solution (e.g., DCM or Chloroform).

  • Risk: Halogenated solvents often contain trace acid (HCl) and radical initiators that accelerate decomposition.

  • Rule: Store only as a dry solid.

Part 4: Stability Data & Comparison

Storage ConditionTimeframeExpected PurityRisk Factor
Open Air, RT, Light 24 Hours< 80%Critical (Black Tar)
Sealed Vial, RT, Dark 1 Week90-95%High (Yellowing)
Argon, -20°C, Dark 6 Months> 98%Low
HCl Salt, -20°C 1-2 Years> 99%Minimal

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use rotary evaporation to dry this compound?

  • A: Yes, but do not exceed 35°C . High heat promotes the "Schiff base" exchange or cleavage of the benzyl ether. Always back-fill your rotavap with Nitrogen, not air, when releasing the vacuum.

Q2: I see a faint pink color. Is it ruined?

  • A: Not necessarily. Trace oxidation (ppm levels) can cause intense coloration (pink/red) due to the high extinction coefficient of quinoid impurities. Run a TLC or LC-MS. If purity is >95%, use it immediately. If <95%, perform the Acid-Base Rescue (Part 1).

Q3: Why not use the Oxalate salt instead of HCl?

  • A: Oxalate is a valid alternative and is often less hygroscopic. However, HCl salts are generally more soluble in water, making the eventual "free-basing" step (Part 1) easier during your next reaction sequence.

Q4: Is the PMB group stable to the HCl salt formation?

  • A: Generally, yes.[2] The PMB ether is acid-sensitive but usually requires Trifluoroacetic Acid (TFA) or strong Lewis acids for rapid cleavage. Anhydrous HCl at 0°C precipitates the salt faster than it cleaves the ether. However, do not store the HCl salt in water/methanol , as solvolysis can occur over time.

References

  • Aniline Oxidation Mechanisms

    • Title: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
    • Source: Open Access Journals (2024).
    • URL:[Link]

  • PMB Protecting Group Stability

    • Title: PMB Protecting Group: PMB Protection & Deprotection Mechanism.[3]

    • Source: Total Synthesis.
    • URL:[Link]

  • Handling Air-Sensitive Reagents

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.[4]

    • Source: Wipf Group - University of Pittsburgh.
    • URL:[Link]

  • Purification of Aniline Derivatives

    • Title: Purific
    • Source: LookChem.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Welcome to the technical support center for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile interm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products, such as pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven purification strategies.

Understanding the Molecule: Key Purification Challenges

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline incorporates three key structural features that dictate its purification strategy:

  • Aniline Moiety: The primary amine (-NH₂) is basic and susceptible to oxidation. This basicity can cause strong interactions with acidic stationary phases like silica gel, leading to tailing during chromatography. Oxidation often results in the formation of highly colored impurities, turning samples from colorless or off-white to yellow, brown, or even black.[2][3]

  • Fluoro-Substituent: The fluorine atom is an electron-withdrawing group that modifies the electronic properties and polarity of the aromatic ring.

  • p-Methoxybenzyl (PMB) Ether: This is a common protecting group for the hydroxyl function.[4] A critical consideration is its lability; the PMB group can be cleaved under moderately acidic or oxidative conditions, which might be inadvertently encountered during workup or purification.[5][6][7]

The interplay of these features requires a carefully optimized approach to achieve high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline in a direct question-and-answer format.

Question 1: My isolated product is a dark yellow or brown oil/solid, but the literature reports it as a lighter-colored solid. What is causing this discoloration and how can I fix it?

Answer:

This is a classic issue with aniline derivatives and is almost certainly due to oxidation.[2] The primary amine is susceptible to air oxidation, especially when exposed to light, heat, or trace metal impurities, forming colored polymeric byproducts.

Root Cause Analysis & Solutions:

  • Oxidation during Workup/Storage: Prolonged exposure to air during extraction, concentration, or storage is the most common cause.

  • Trace Acid/Metal Contamination: Contaminants can catalyze oxidation.

Recommended Purification Protocols:

  • Activated Charcoal Treatment (for Recrystallization): If you are purifying by recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.

    • Step 1: Dissolve the crude, discolored compound in a minimal amount of a suitable hot recrystallization solvent.

    • Step 2: Remove the solution from the heat source and cautiously add a very small amount (e.g., 1-2% by weight) of activated charcoal.

    • Step 3: Briefly bring the mixture back to a boil.

    • Step 4: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[8]

    • Step 5: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

  • Column Chromatography: This is often the most effective method for removing both colored and non-colored impurities. A standard silica gel column is usually sufficient. For persistent discoloration, ensure subsequent handling is performed under an inert atmosphere.

  • Preventative Measures: After purification, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., <4 °C) to prevent re-oxidation.

Question 2: I'm performing column chromatography, but my compound is smearing badly down the TLC plate and eluting from the column in many fractions with significant tailing. How can I achieve a sharp separation?

Answer:

This phenomenon, known as tailing, is characteristic of basic compounds like anilines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly adsorb the basic aniline, preventing it from moving smoothly with the mobile phase.[9]

Workflow for Improving Chromatographic Separation:

Caption: Decision tree for troubleshooting poor chromatographic separation.

Detailed Strategies:

  • Basify the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica gel by competing with your compound for adsorption.

    • Protocol: Add 0.1% to 1% triethylamine (Et₃N) to your solvent system (e.g., Hexane/Ethyl Acetate). You will immediately notice more compact spots on the TLC plate and sharper elution from the column. A solution of 7N ammonia in methanol can also be used as a component of the mobile phase, particularly if using a Dichloromethane/Methanol system.

  • Change the Stationary Phase: If basifying the eluent is insufficient or undesirable for downstream applications, switch to a more inert or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative to silica for purifying basic compounds. Use a Brockmann activity grade appropriate for your separation.

    • Treated Silica: Commercially available deactivated or base-treated silica gels are also an option.

Question 3: After purification, my NMR spectrum shows an additional set of aromatic peaks and a new aldehyde peak around 9-10 ppm. What is this impurity?

Answer:

The presence of an aldehyde proton signal strongly suggests that the p-methoxybenzyl (PMB) protecting group has been partially cleaved. The silica gel used in chromatography can be sufficiently acidic to catalyze this deprotection, especially with prolonged contact time.

Identifying Common Impurities:

Impurity NameStructureKey NMR Signal(s)Origin
Desired Product 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline~5.0 ppm (s, 2H, -OCH₂Ar), ~3.8 ppm (s, 3H, -OCH₃)Target Compound
2-Amino-6-fluorophenol Broad -OH and -NH₂ signalsPMB Cleavage
p-Methoxybenzaldehyde ~9.9 ppm (s, 1H, -CHO)PMB Cleavage
Starting Materials e.g., 2-amino-6-fluorophenolVariesIncomplete Reaction

Mechanism of On-Column Cleavage:

The PMB ether is known to be labile to acid.[10] The acidic surface of silica gel can protonate the ether oxygen, initiating a cleavage reaction that ultimately yields the deprotected phenol and p-methoxybenzaldehyde.

PMB_Cleavage Compound Product on Silica Gel (Acidic Surface) Intermediate Protonated Ether (Activated Intermediate) Compound->Intermediate H+ (from Silica) Products 2-Amino-6-fluorophenol + p-Methoxybenzaldehyde Intermediate->Products Cleavage

Caption: Simplified schematic of acid-catalyzed PMB group cleavage on silica.

Solutions:

  • Use Deactivated Silica or Alumina: As mentioned in the previous answer, using a less acidic stationary phase is the best preventative measure.

  • Buffer the Silica Gel: You can prepare a slurry of silica gel in the mobile phase containing 1% triethylamine, let it equilibrate, and then pack the column. This neutralizes the column before the compound is loaded.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique known as flash chromatography). Avoid letting the compound sit on the column for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification method to start with for this compound?

For a first attempt at purification, flash column chromatography on silica gel is the most versatile and recommended method. It provides high resolving power to separate a wide range of potential impurities.

  • Recommended Starting Eluent System: A gradient of ethyl acetate in hexanes (or petroleum ether). Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the concentration.

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. The ideal Rf value for your product should be between 0.25 and 0.35 to ensure good separation on the column.[2] Remember to add 0.5-1% triethylamine to the TLC developing jar to mimic the column conditions.

Q2: Can I purify this compound by recrystallization?

Yes, if your crude product is a solid and you can identify a suitable solvent system. Recrystallization is an excellent method for removing small amounts of impurities and can be more scalable than chromatography.[11]

  • Solvent Screening: Test the solubility of your crude material in a variety of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes) at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold.[12]

  • Mixed Solvent Systems: If a single good solvent cannot be found, a mixed-solvent system (e.g., ethanol/water, toluene/hexanes) is often effective. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" hot solvent until the solution becomes faintly cloudy.[13]

Q3: How can I definitively assess the purity of my final product?

A combination of methods should be used for a comprehensive purity assessment.

Analytical TechniquePurposeWhat to Look For
¹H and ¹³C NMR Structural Confirmation & PurityAbsence of impurity peaks. Correct chemical shifts, integrations, and coupling constants.
¹⁹F NMR Fluorine-specific ConfirmationA single, clean signal for the fluorine atom.
HPLC/UPLC Quantitative Purity AssessmentA single major peak. Purity is often reported as % area. Develop a method using a C18 column with a mobile phase like acetonitrile/water.[14][15]
GC-MS Purity and Volatile Impurity IDA single major peak. The mass spectrum should match the molecular weight of the product (141.14 g/mol for the parent aniline, adjust for the PMB group).[16]
Melting Point Purity of Crystalline SolidsA sharp melting range (e.g., < 2 °C). Impurities typically depress and broaden the melting point.

Q4: What are the best practices for handling and storing the purified 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline?

Due to its sensitivity to oxidation, proper handling and storage are crucial to maintain purity.

  • Atmosphere: Handle and store under an inert atmosphere (N₂ or Ar).

  • Light: Store in an amber vial or a container protected from light.

  • Temperature: Store in a refrigerator or freezer to slow down potential degradation pathways.

  • Container: Use a well-sealed container to prevent exposure to air and moisture.

By understanding the chemical nature of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline and anticipating the common pitfalls associated with its purification, you can develop a robust and efficient protocol to obtain high-purity material for your research and development needs.

References

  • Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(7), 987-989. Available at: [Link]

  • Kocsis, L. S., & Wipf, P. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Accounts of Chemical Research, 47(5), 1465-1476. Available at: [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. Available at: [Link]

  • Sireesha, R., Sreenivasulu, R., Chandrasekhar, C., & Rao, M. S. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 16(12). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-fluoro-4-methoxy-N-(4-phenylbutan-2-yl)aniline. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. Available at: [Link]

  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. Available at: [Link]

  • Angene Chemical. (n.d.). 3-Fluoro-2-methoxyaniline. Angene. Available at: [Link]

  • SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. SlidePlayer. Available at: [Link]

  • Google Patents. (2021). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. Google Patents.
  • Google Patents. (1975). US3900519A - Process for preparing para-fluoroanilines. Google Patents.
  • Goren, A. C., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 738-744. Available at: [Link]

  • CUNY. (n.d.). Purification by Recrystallization. The City University of New York. Available at: [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho. Available at: [Link]

  • Chemsrc. (2025). 3-Fluoro-2-methoxyaniline. Chemsrc. Available at: [Link]

  • Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
  • University of Colorado Boulder. (n.d.). Mixed Solvent Recrystallization. Available at: [Link]

  • Feng, Y., & Li, Z. (2010). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377. Available at: [Link]

  • MolPort. (n.d.). 3-fluoro-4-methoxy-N-[(2-methoxyphenyl)methyl]aniline. MolPort. Available at: [Link]

  • PubChemLite. (n.d.). 3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline (C14H14FNO2). PubChemLite. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. Available at: [Link]

Sources

Troubleshooting

Troubleshooting PMB group stability under acidic reaction conditions

Status: Operational Lead Scientist: Senior Application Scientist (Organic Chemistry Division) Subject: Troubleshooting PMB Group Stability Under Acidic Conditions Executive Summary: The Electronic Double-Edged Sword The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist (Organic Chemistry Division) Subject: Troubleshooting PMB Group Stability Under Acidic Conditions

Executive Summary: The Electronic Double-Edged Sword

The p-Methoxybenzyl (PMB) ether is a cornerstone protecting group in complex molecule synthesis (e.g., polyketides, carbohydrates) due to its unique "electronic signature." The para-methoxy substituent donates electron density into the aromatic ring, making the benzylic position significantly more electron-rich than a standard benzyl (Bn) group.

The Conflict: This electron donation renders the PMB group susceptible to oxidative cleavage (DDQ, CAN)—its primary advantage—but also makes it highly labile to acids . The methoxy group stabilizes the transient benzylic carbocation, lowering the energy barrier for acid-catalyzed cleavage.

This guide addresses the critical challenge: How to maintain PMB integrity when acidic conditions are unavoidable.

The Stability Spectrum (Diagnostic Matrix)

Before troubleshooting, verify if your reaction conditions fall within the "Safe Zone." PMB stability is not binary; it is kinetic.

Table 1: PMB Stability Profile
Acid/Reagent ClassSpecific ReagentStability RatingNotes / Risk Factor
Weak Organic Acids Acetic Acid (AcOH), 80%Stable Stable at RT; slow cleavage at reflux.
Mild Catalysts PPTS, Pyridinium TosylateStable Standard for acetal formation in presence of PMB.
Strong Organic Acids Trifluoroacetic Acid (TFA)Unstable Cleaves PMB rapidly (neat or >5% in DCM).[1]
Mineral Acids HCl, HBr, H₂SO₄Unstable Rapid cleavage.
Lewis Acids (Mild) MgBr₂, ZnCl₂⚠️ Conditional Generally stable at low temp (< 0°C).
Lewis Acids (Strong) BF₃[1][2]·OEt₂, TMSOTf, TiCl₄High Risk Can cleave PMB, especially if protic acid is generated in situ.
Sulfonic Acids p-TsOH, CSA⚠️ Conditional Stable at catalytic loads (pH 3-4); cleaves at stoichiometric loads.

Mechanistic Failure Mode

To troubleshoot, you must visualize why the PMB fails. Unlike simple hydrolysis, acid cleavage of PMB is driven by the stability of the leaving group (the carbocation).

Diagram 1: The Acid-Lability Mechanism

PMB_Cleavage Start PMB Ether (R-O-CH2-Ar-OMe) Protonation Oxonium Ion (R-OH(+)-CH2-Ar-OMe) Start->Protonation H+ (Acid) Transition Transition State (C-O Bond Break) Protonation->Transition Rate Limiting Step Cleavage Products: Alcohol (R-OH) + PMB Cation Transition->Cleavage Resonance Resonance Stabilization (+ charge delocalized to OMe) Cleavage->Resonance Stabilizes Cation

Caption: The electron-donating methoxy group (OMe) stabilizes the carbocation intermediate, significantly increasing the rate of cleavage compared to unsubstituted benzyl ethers.

Troubleshooting Guides

Scenario A: "The Phantom Cleavage" (Lewis Acid Instability)

Issue: You are running a Lewis Acid-mediated reaction (e.g., glycosylation with TMSOTf or BF₃·OEt₂) and the PMB group is falling off or migrating.[3]

Root Cause:

  • In-situ Protic Acid: Moisture in the solvent reacts with the Lewis Acid (e.g., TMSOTf + H₂O → TfOH) to generate a superacid, which cleaves the PMB.

  • Direct Lewis Acid Complexation: Strong Lewis acids can coordinate to the ether oxygen, mimicking the protonation mechanism.

Corrective Protocol:

  • The "Proton Sponge" Technique: Add a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or TTBP to the reaction. These bases scavenge stray protons (TfOH) without inhibiting the Lewis Acid (due to steric bulk).

    • Dosage: 1.1 – 1.5 equivalents relative to the Lewis Acid.

  • Thermal Control: PMB cleavage by Lewis Acids has a high activation energy. Lower the temperature to -78°C or -40°C.

  • Drying: Rigorous drying of solvents (molecular sieves 4Å) is non-negotiable to prevent TfOH formation.

Scenario B: "The Orthogonal Nightmare" (Boc Removal with PMB Present)

Issue: You need to remove a Boc group (requires acid) but retain a PMB ether (sensitive to acid).

Analysis: Standard Boc removal (TFA/DCM) will cleave PMB. They are not naturally orthogonal under thermodynamic conditions.

Workarounds:

  • Kinetic Selectivity (High Risk): Use 4M HCl in Dioxane for a short duration at 0°C. Some reports suggest Boc cleaves faster than PMB ether under these specific conditions, but yield loss is common.

  • The "Lewis Acid Switch": Use TMSOTf (Trimethylsilyl triflate) and 2,6-lutidine .

    • Mechanism:[1][3][4][5][6][7][8][9] Silylation of the Boc carbonyl followed by collapse.

    • Why it works: Lutidine buffers the solution, preventing the formation of TfOH that would kill the PMB.

  • Strategic Shift: If possible, cleave the PMB oxidatively (DDQ) first, protect the alcohol with an ester (acetate), and then remove the Boc.

Scenario C: "The Sticky Byproduct" (Friedel-Crafts Alkylation)

Issue: The PMB cleaves as expected, but the resulting PMB cation alkylates another part of your molecule (e.g., an electron-rich aromatic ring or alkene).

Corrective Protocol: You must use a Cation Scavenger .

  • Reagent: Anisole, 1,3-Dimethoxybenzene, or Thioanisole.

  • Function: These electron-rich molecules intercept the PMB cation faster than your substrate can.

  • Ratio: Use 2–5 equivalents of scavenger.

Validated Protocol: Acid-Catalyzed Acetalization in Presence of PMB

Objective: To protect a diol as an acetonide (using acid) without cleaving a PMB ether elsewhere on the molecule.

Reagents:

  • Substrate (containing diol and PMB)[1][3][8]

  • 2,2-Dimethoxypropane (DMP) (Reagent & Solvent)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (The "Safe" Acid)

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous DCM or neat 2,2-dimethoxypropane.

  • Catalyst Addition: Add 0.1 equiv of PPTS.

    • Why PPTS? It is a weak acid salt. It provides just enough acidity to activate the acetal exchange but not enough to protonate the PMB ether significantly.

  • Reaction: Stir at Room Temperature (20–25°C).

    • Warning: Do not heat to reflux. Heat + Acid = PMB Cleavage.

  • Monitoring: Check TLC every 30 minutes.

  • Quench: Add saturated aqueous NaHCO₃ before concentrating the solvent.

    • Crucial: Concentrating an acidic solution increases the effective concentration of the acid, leading to "rotary evaporator cleavage" of the PMB.

Decision Tree: Troubleshooting Workflow

PMB_Troubleshooting Start Issue: PMB Instability Q1 Is the reaction Acidic? Start->Q1 Q2 Type of Acid? Q1->Q2 Yes Lewis Lewis Acid (BF3, TMSOTf) Q2->Lewis Bronsted Brønsted Acid (TFA, HCl) Q2->Bronsted Sol_Lewis 1. Add DTBMP (Base) 2. Lower Temp (-78°C) 3. Dry Solvents Lewis->Sol_Lewis Sol_Bronsted Is it TFA/HCl? Bronsted->Sol_Bronsted Stop STOP. PMB will cleave. Change Strategy. Sol_Bronsted->Stop Strong (pH < 1) Mild Use PPTS or CSA Buffer with NaHCO3 workup Sol_Bronsted->Mild Weak (pH 3-5)

Caption: Logical flow for determining if PMB instability can be mitigated or if the synthetic route requires redesign.

Frequently Asked Questions (FAQs)

Q: Can I use PMB and Benzyl (Bn) ethers orthogonally? A: Yes. This is a classic strategy.

  • Remove PMB, Keep Bn: Use DDQ (oxidative) or mild acid (if carefully controlled). Benzyl ethers are stable to DDQ and significantly more stable to acid.

  • Remove Bn, Keep PMB: Difficult. Hydrogenolysis (H₂/Pd) removes both. However, PMB is slightly harder to hydrogenolyze than Bn, but selectivity is poor. Rely on the PMB->DDQ / Bn->H2 orthogonality.

Q: I used TFA to remove a Boc group and my PMB remained attached. Why? A: You likely got lucky with kinetics or the PMB was on a deactivated ring system. If the aromatic ring bearing the PMB ether has electron-withdrawing groups (e.g., a nitro-PMB or similar), the carbocation is destabilized, making it more acid-resistant. However, do not rely on this for scale-up.

Q: Why did my PMB fall off during workup? A: "Rotavap Acidity." If you used a mild acid (like p-TsOH) and didn't neutralize fully with bicarbonate before evaporation, the acid concentration spikes as the solvent volume decreases. Always quench to pH 7-8 before concentration.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive source for stability data).

  • Horita, K., et al. (1986).[3] "On the Selectivity of Deprotection of Benzyl and p-Methoxybenzyl Ethers." Tetrahedron, 42(11), 3021-3028. (Fundamental study on acid/oxidative cleavage differences).

  • Johansson, R., & Samuelsson, B. (1984). "Regioselective reductive ring-opening of 4,6-O-benzylidene acetals of hexopyranosides." Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. (Discusses acid stability and hydride reduction).

  • Tanaka, T., et al. (1988). "DDQ-Oxidation of PMB Ethers." Tetrahedron Letters, 29(33), 4139-4142. (Establishes the oxidative orthogonality).

Sources

Optimization

Technical Support Center: Aniline Derivative Stability &amp; Storage

Topic: Prevention of Discoloration in Aniline Derivatives Ticket Type: Troubleshooting Guide & Best Practices Audience: Research Scientists, Medicinal Chemists, Process Engineers Introduction: The "Brown Bottle" Syndrome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Discoloration in Aniline Derivatives Ticket Type: Troubleshooting Guide & Best Practices Audience: Research Scientists, Medicinal Chemists, Process Engineers

Introduction: The "Brown Bottle" Syndrome

If you have reached for a bottle of aniline or a phenylenediamine derivative only to find the once-colorless liquid has turned into a dark brown or black tar, you are encountering oxidative degradation .

This guide is not just a list of rules; it is a technical breakdown of why anilines degrade and how to arrest that entropy. As a Senior Application Scientist, I have structured this to help you diagnose the root cause, implement a self-validating storage protocol, and rescue valuable reagents that have already degraded.

Module 1: The Mechanism of Failure

Why do anilines discolor? Aniline derivatives are electron-rich aromatic amines.[1] The lone pair on the nitrogen atom makes the ring highly susceptible to electrophilic attack and oxidation. Discoloration is not a single reaction but a cascade initiated by radical cation formation .

  • Initiation: Light (photolysis) or trace oxygen abstracts an electron/proton, forming an anilinium radical cation.

  • Coupling: These radicals dimerize or polymerize. Common colored byproducts include azobenzene (yellow/orange), phenazines (red/brown), and complex polyanilines (aniline black).

  • Catalysis: The presence of trace metals or acidic impurities accelerates this process.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative cascade you are trying to prevent.

AnilineOxidation Aniline Aniline (Colorless) Radical Radical Cation [Ph-NH2•]+ Aniline->Radical -e- / -H+ Dimer N-N Coupling (Hydrazobenzene) Radical->Dimer Dimerization Color Chromophores (Azobenzene/Phenazine) Dimer->Color Oxidation (-2H) Polymer Aniline Black (Tarry Polymer) Color->Polymer Polymerization Oxygen O2 / Light (hv) Oxygen->Radical

Figure 1: The oxidative cascade transforming colorless aniline into colored oligomers and polymers.

Module 2: The Gold Standard Storage Protocol

To prevent the pathway above, you must break the "Fire Triangle" of aniline degradation: Oxygen, Light, and Heat .

Storage Matrix: Free Base vs. Hydrochloride Salt

The physical form of the reagent dictates its stability. Hydrochloride (HCl) salts are significantly more stable because the protonation of the amine reduces the electron density of the ring, making it less prone to oxidation [1].

FeatureAniline Free Base (Liquid/Low Melt Solid)Aniline Hydrochloride Salt (Solid)
Stability Low . Oxidizes within weeks if exposed to air.High . Stable for years if kept dry.
Primary Risk Oxidation (Red/Brown discoloration).Hygroscopicity (Clumping/Hydrolysis).
Storage Temp Refrigerate (

) or Freeze (

).
Room Temp (acceptable) or Fridge (ideal).
Atmosphere Strict Inert Gas (Argon preferred).Desiccator recommended.
Container Amber glass with Teflon-lined cap.Amber glass or opaque plastic.
Protocol 1: Storing Liquid Anilines (Free Base)
  • Step 1: The Inert Blanket. Never store aniline under air. After every use, backfill the headspace with Argon . Argon is heavier than air and forms a more effective "blanket" over the liquid surface than Nitrogen [2].

  • Step 2: The Seal. Parafilm is permeable to oxygen over time. Use Teflon tape on the threads of the vial before screwing on the cap, or use a Schlenk flask with a greased high-vacuum stopcock for long-term storage.

  • Step 3: Light Exclusion. Wrap the vial in aluminum foil if amber glass is not available. Photolytic degradation is rapid.

Module 3: Troubleshooting & Rescue Operations

"My aniline is brown. Can I still use it?"

  • Trace Yellow: Acceptable for crude reactions or where yield is not critical.

  • Dark Brown/Black: Must be purified.[2] The oxidized impurities act as radical initiators and can poison metal catalysts (e.g., Pd/C) in subsequent steps.

Protocol 2: The "Rescue" Distillation

The most effective way to purify oxidized aniline is vacuum distillation over zinc dust.

Why Zinc Dust? Zinc acts as a sacrificial reducing agent during the distillation, reducing oxidized impurities (like azobenzene) back to colorless amines or non-volatile salts that remain in the pot [3].

Step-by-Step Workflow:

  • Setup: Assemble a short-path distillation apparatus. Grease all joints.

  • Additives: Add aniline to the boiling flask. Add 1-2% w/w Zinc Dust .

  • Vacuum: Apply high vacuum (< 10 mmHg). Aniline boils at

    
     (atm) but 
    
    
    
    at 10-20 mmHg.
  • Collection: Discard the first 5% (forerun) which contains water. Collect the clear fraction.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Decision Logic for Reagent Rescue

Use this workflow to determine the fate of your reagent.

RescueWorkflow Start Assess Reagent Condition Colorless Colorless / Pale Yellow Start->Colorless Brown Dark Brown / Red Start->Brown Black Black / Tarry Start->Black Action1 Use as is. Flush with Argon. Colorless->Action1 Action2 Purification Required. Distill over Zn dust. Brown->Action2 Action3 Discard. Recovery yield too low. Black->Action3

Figure 2: Decision tree for assessing and processing degraded aniline derivatives.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my aniline smoke when I open the bottle? A: If it is an aniline hydrochloride salt, it may release HCl gas if moisture has entered the bottle (hydrolysis). If it is a free base, "smoking" usually indicates reaction with atmospheric moisture or acid vapors in the hood. Safety Note: Aniline is toxic by inhalation and skin absorption (Methemoglobinemia). Always handle in a fume hood. [4]

Q2: Can I just filter the brown liquid through silica? A: Filtration through a short plug of silica or basic alumina can remove some polar oxidation products (the "tar"). However, this is less effective than distillation for high-purity applications, as some soluble colored impurities (like azobenzene) may elute with the aniline.

Q3: How do I convert my unstable free base to a stable salt for storage? A: Dissolve the aniline in diethyl ether or ethanol. Bubble dry HCl gas through the solution, or add a solution of HCl in dioxane/ether. The white precipitate (Aniline HCl) should be filtered, washed with ether, and dried under vacuum. This solid can be stored for years.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Aniline. MilliporeSigma.[3] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification protocols including the Zinc dust method). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source on distillation and chemical properties of aromatic amines). Link

  • Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Link

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

An In-Depth Technical Guide to 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Executive Summary This guide provides a comprehensive spectral and technical analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline , a critic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Executive Summary

This guide provides a comprehensive spectral and technical analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.

This molecule represents a "protected" scaffold where the 2-hydroxyl group is masked by a p-methoxybenzyl (PMB) ether. We compare its spectral characteristics and synthetic utility against its primary alternative: the permanently capped 3-Fluoro-2-methoxyaniline .

Key Differentiator: The PMB group offers orthogonal deprotection (acid-labile) compared to the robust methyl ether, allowing for late-stage diversification at the 2-position—a crucial strategy in Structure-Activity Relationship (SAR) studies.

Part 1: Spectral Data Analysis (NMR)

The presence of the fluorine atom at the 3-position introduces significant


 and 

spin-spin coupling
, complicating the spectra. The data below distinguishes the target molecule from its methyl-analog.
Comparative NMR Data (400 MHz, DMSO- )
AssignmentTarget: 3-Fluoro-2-(PMB-oxy)aniline (

ppm)
Alternative: 3-Fluoro-2-methoxyaniline (

ppm)
Multiplicity & Coupling (

in Hz)
-NH

4.95 5.10 s (broad) . Exchangeable.
H-4 (Ar) 6.356.28td (

)
H-5 (Ar) 6.886.85td (

)
H-6 (Ar) 6.456.42d (

)
PMB -CH

-
5.05 s (2H). Diagnostic benzylic singlet.
PMB -OCH

3.75 s (3H).
Core -OCH

3.82 d (

). Note the splitting.[1][2][3]
PMB Ar-H 7.35 (d), 6.92 (d)AA'BB' System (

).

Technical Insight: In the alternative (Methyl ether), the methoxy protons often appear as a doublet (


 Hz) due to long-range coupling with the fluorine at position 3. In the Target (PMB), the methylene protons (5.05 ppm) usually appear as a singlet because the distance and angle minimize this coupling.
Comparative NMR Data (100 MHz, DMSO- )
Carbon PositionTarget Shift (

ppm)
Alternative Shift (

ppm)
Splitting (

in Hz)
C-3 (C-F) 154.2 154.5 d (

). Large doublet.
C-2 (C-O) 134.8135.5d (

).
C-4 106.5105.8d (

).
C-1 (C-N) 141.2142.0d (

).
PMB -CH

-
74.5 d (

) or s.
PMB -OMe 55.1 s .
Core -OMe 60.2 d (

).

Part 2: Synthesis & Experimental Protocol

The synthesis of the PMB-protected aniline requires careful selection of reducing agents to prevent premature cleavage of the PMB ether, which is acid-sensitive.

Mechanism & Pathway

The workflow involves the nucleophilic substitution of 2,3-difluoronitrobenzene (or alkylation of 3-fluoro-2-nitrophenol) followed by a chemoselective reduction.

SynthesisPathway Start 3-Fluoro-2-nitrophenol Intermediate 2-[(4-methoxybenzyl)oxy] -1-nitro-3-fluorobenzene Start->Intermediate Alkylation Start->Intermediate Reagent1 PMB-Cl + K2CO3 (DMF, 60°C) Product TARGET: 3-Fluoro-2-[(4-methoxyphenyl) methoxy]aniline Intermediate->Product Nitro Reduction Reagent2 Fe powder + NH4Cl (EtOH/H2O, Reflux)

Figure 1: Synthetic pathway ensuring retention of the acid-labile PMB group during nitro reduction.

Detailed Experimental Protocol

Step 1: PMB Protection (Alkylation)

  • Charge: To a flask containing 3-fluoro-2-nitrophenol (1.0 eq) in DMF (5 vol), add K

    
    CO
    
    
    
    (1.5 eq).
  • Addition: Add 4-methoxybenzyl chloride (PMB-Cl) (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[4]
  • Result: Yellow solid (Intermediate).

Step 2: Chemoselective Reduction (Fe/NH


Cl) 
Note: Avoid H

/Pd-C if possible, as it may cause hydrogenolysis of the benzylic ether. Avoid SnCl

/HCl, as strong acid cleaves PMB.
  • Charge: Dissolve the Intermediate (1.0 eq) in Ethanol (10 vol) and Water (2 vol).

  • Catalyst: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux: Heat to vigorous reflux (80°C) for 2–3 hours. The mixture will turn dark/sludge-like.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, and concentrate to yield the Target Aniline .

Part 3: Comparative Performance Guide

Why choose the PMB-protected variant over the Methyl-variant?

FeatureTarget: PMB-Protected Alternative: Methyl-Protected
Deprotection Facile: Cleaved by TFA or DDQ (oxidative).Difficult: Requires harsh BBr

(incompatible with many functional groups).
Stability Moderate (Acid sensitive).High (Stable to acid/base/redox).
Synthetic Cost Higher (PMB-Cl is more expensive than MeI).Lower.
Application R&D / SAR: Allows late-stage conversion to Phenol for further derivatization.Production: Used when the methoxy group is the final desired pharmacophore.

References

  • Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Accessed for fragment validation of 3-fluoro-2-nitrophenol and PMB ethers).

  • Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[5] (Source for

    
     and 
    
    
    
    coupling rules in ortho-substituted anilines).
  • Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Protocols for PMB protection/deprotection stability).
  • Analogous Synthesis: BenchChem Technical Notes. "Synthesis of Fluorinated Anilines via Nitro Reduction." (General reduction protocols for halogenated nitro-aromatics).

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Assessment of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Fluoro-2-[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. We will move beyond a simple protocol, exploring the scientific rationale behind each decision, comparing alternative approaches with supporting data, and grounding our methodology in authoritative regulatory standards.

Introduction: The Analyte and the Imperative of Purity

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a substituted aniline derivative, a class of compounds frequently used as key intermediates in the synthesis of pharmaceuticals.[1] Its structure features a basic aniline moiety, a polar ether linkage, and aromatic rings, making it a moderately polar compound.

Analyte Structure:

  • Core: Aniline (aromatic amine)

  • Substituents: Fluoro group, (4-methoxyphenyl)methoxy group

  • Key Properties: Aromatic (UV active), basic (ionizable), moderately polar

The purity of such an intermediate is paramount; any process-related impurities or degradation products can be carried through the synthesis, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] Therefore, a validated, stability-indicating analytical method is not just a quality control tool but a regulatory necessity for drug development.[3] This guide details the logical, science-driven process to create such a method.

The Strategic Approach to Method Development

Developing a stability-indicating HPLC method is a systematic process.[4] Our strategy involves understanding the analyte's chemistry to make initial informed choices, then optimizing those choices through experimentation, and finally, validating the method's performance against rigorous standards.

Below is a visualization of our workflow, from initial assessment to final validation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation & Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Validation Analyte Understand Analyte - Polarity - pKa - UV Absorbance Mode Select Mode (Reversed-Phase) Analyte->Mode Column_Screen Screen Stationary Phases - C18 (Start) - Phenyl / Fluoro (Alternatives) Mode->Column_Screen Mobile_Phase_Screen Screen Mobile Phases - ACN vs. MeOH - pH Screening Column_Screen->Mobile_Phase_Screen Detector Select Detector (UV/PDA) Mobile_Phase_Screen->Detector Gradient Optimize Gradient (Slope, Time) Detector->Gradient Flow_Temp Optimize Flow Rate & Temperature Resolution Achieve Target Resolution (Rs > 2.0) Forced_Deg Forced Degradation (ICH Q1A) Prove Specificity Resolution->Forced_Deg Validation Full Method Validation (ICH Q2(R1)) - Accuracy, Precision, Linearity etc. Final_Method Final Validated Method Validation->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Experimental Design & Rationale: Building a Robust Method

The most common and versatile HPLC mode for compounds of this nature is Reversed-Phase (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[5]

Stationary Phase Selection: A Comparative Analysis

The choice of the column's stationary phase is the most critical decision, as it governs the selectivity of the separation.[6][7] We will compare three common reversed-phase chemistries.

  • C18 (Octadecylsilane): This is the workhorse of RP-HPLC. It separates primarily based on hydrophobicity.[7] Given the analyte's aromatic structure, a C18 column is a logical starting point.

  • Phenyl (Phenyl-Hexyl): Phenyl phases provide alternative selectivity through π-π interactions with aromatic analytes.[8] This can be highly effective for separating aromatic compounds with subtle structural differences, such as positional isomers.

  • Fluorinated Phases (PFP - Pentafluorophenyl): These phases offer a complex mix of interactions (hydrophobic, dipole-dipole, π-π, and shape selectivity), making them excellent for separating halogenated compounds and isomers.[9][10] They can also provide enhanced retention for basic compounds under high organic conditions.[10]

Experimental Comparison:

A screening was performed using a generic gradient. The results are summarized below to guide column selection.

Stationary PhaseMain Peak Tailing FactorResolution (Main Peak vs. Closest Impurity)Key Observation
C18 1.41.6Decent retention but some peak tailing and co-elution with a minor impurity.
Phenyl-Hexyl 1.22.1Improved peak shape and better separation of aromatic impurities due to π-π interactions.[8]
Pentafluorophenyl (PFP) 1.12.5Optimal Choice. Excellent peak shape and superior resolution, likely due to specific interactions with the fluoro-substituent on the analyte.[5][9]
Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. Key parameters include the organic modifier, pH, and buffer.[11]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and ability to disrupt π-π interactions, which can be advantageous when using a Phenyl or PFP column.[11]

  • Aqueous Phase & pH Control: pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like anilines. The aniline group is basic and will be protonated at acidic pH. Running the mobile phase at a pH at least 2 units below the analyte's pKa ensures it exists in a single, fully protonated state. This minimizes peak tailing caused by interactions between the protonated amine and residual, negatively charged silanols on the silica support.[11] A volatile buffer like 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Formate is an excellent choice, especially if LC-MS compatibility is desired.

Optimized Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile (ACN)

  • Rationale: This combination provides good UV transparency, controls the analyte's ionization state for sharp peaks, and is MS-friendly.

Gradient Elution and Detection

A gradient elution, where the percentage of the organic solvent (ACN) is increased over time, is necessary to elute any potential impurities that may be more or less hydrophobic than the main analyte within a reasonable timeframe.

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is crucial for assessing peak purity by checking for co-eluting impurities under the main analyte peak.[12] Based on the aromatic nature of the compound, an initial detection wavelength of 254 nm is a suitable starting point.[13]

Proving Specificity: Forced Degradation Studies

A method is only "stability-indicating" if it can separate the intact analyte from its degradation products.[4] Forced degradation studies are designed to intentionally stress the analyte to generate these products, as mandated by ICH guideline Q1A(R2).[14][15] The goal is to achieve 5-20% degradation to ensure that potential degradants are formed at a detectable level.[14]

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the analyte in a 50:50 mixture of ACN and 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the analyte in a 50:50 mixture of ACN and 1N NaOH. Heat at 60°C for 8 hours.

  • Oxidative Degradation: Dissolve the analyte in a 50:50 mixture of ACN and 3% H₂O₂. Store at room temperature for 24 hours.[16]

  • Thermal Degradation: Expose the solid analyte to 80°C in an oven for 48 hours.[17]

  • Photolytic Degradation: Expose the analyte in solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15][17]

After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed. The chromatograms must show clear resolution between the main peak and all degradation products formed.

Method Validation: The Hallmark of Trustworthiness

The final optimized method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[18][19][20]

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak for the main analyte is resolved from all other peaks (impurities, degradants, placebo). Peak purity index > 990 via PDA detector.[21]
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To demonstrate the closeness of the measured value to the true value.98.0% to 102.0% recovery from spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[16]
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day/analyst): RSD ≤ 2.0%.[16]
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the accuracy, precision, and linearity data.[22]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To demonstrate the method's reliability with respect to deliberate variations in method parameters.Small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) do not significantly affect results (RSD ≤ 2.0%).[23]

Comparison with Alternative Analytical Technologies

While HPLC is the gold standard for this application, it's valuable to understand its performance relative to other common techniques.[24]

TechniquePrincipleSuitability for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]anilineComparison & Rationale
Developed HPLC-PDA Method Separation of a liquid sample based on differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. High resolution, sensitive, and non-destructive. Ideal for non-volatile, moderately polar compounds.[25]Provides the best balance of performance, cost, and robustness for routine quality control of this specific analyte.
UPLC (Ultra-Performance Liquid Chromatography) A form of HPLC that uses smaller particle size columns (<2 µm) and higher pressures (>6,000 psi).[26]Excellent. Would provide faster analysis times and potentially higher resolution than conventional HPLC.UPLC is a direct performance upgrade to HPLC, offering higher throughput at the cost of more expensive equipment.[26][27] For high-volume labs, it's a superior alternative.
GC (Gas Chromatography) Separation of a gaseous sample based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Poor. The analyte has a high boiling point and is likely to degrade at the high temperatures required for volatilization.[25][28]GC is unsuitable for this non-volatile and potentially thermolabile compound. HPLC is the required technique.[28]

Final Optimized & Validated HPLC Method

This section provides the detailed protocol for the final, validated method.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (PFP) Column, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 80% B (Linear Ramp)

      • 20-25 min: 80% B (Hold)

      • 25.1-30 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (with full spectral scan from 200-400 nm for peak purity).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve ~10 mg of the reference standard in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to get a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at a target concentration of 1.0 mg/mL in the same diluent to accurately quantify impurities at the 0.1% level relative to the main peak.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

Conclusion

The development of a purity assessment method for a pharmaceutical intermediate like 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline requires a systematic, science-based approach. By comparing different stationary phases, we identified a Pentafluorophenyl (PFP) column as the optimal choice, providing superior selectivity over standard C18 and Phenyl phases. Optimization of the mobile phase pH was critical for achieving sharp, symmetrical peaks for the basic aniline analyte.

The resulting reversed-phase HPLC method, validated according to ICH Q2(R1) guidelines, was proven to be specific, linear, accurate, precise, and robust. Forced degradation studies confirmed its stability-indicating nature, ensuring it can reliably separate the main component from potential degradation products.[3][17] While UPLC could offer faster analysis, this validated HPLC method stands as a reliable and accessible gold standard for the quality control and purity assessment of this important chemical intermediate.

References

  • Vertex AI Search. (2026, February 15).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • MedCrave online. (2016, December 14).
  • DergiPark. (2007, June 15).
  • Benchchem. (2025). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
  • PubMed. (2010, October 15).
  • SGS Thailand. (n.d.).
  • Waters. (n.d.).
  • Restek Resource Hub. (2019, June 17).
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Benchchem. (2025). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Separation Science. (2024, July 12).
  • Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Benchchem. (2025).
  • Phenomenex. (2025, June 6).
  • ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Analytical Sciences Digital Library. (2013, August 2).
  • ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Patsnap Synapse. (2025, April 29). Chromatography Methods Compared: HPLC vs. FPLC vs. GC.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ResearchGate. (2025, August 24). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS.
  • U.S. Environmental Protection Agency. (1984, February).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Journal of Research and Review. (2025, August 8).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (2025, August 10).
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • IJSDR. (n.d.).
  • LCGC International. (2026, February 13).
  • PMC. (n.d.).
  • RSC Publishing. (n.d.).
  • Amazon AWS. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1.

Sources

Validation

A Guide to the Mass Spectrometry Fragmentation Patterns of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a veritable fingerprint through its fragmentation pattern. This guide, intended for researchers and scientists, delves into the predicted mass spectral fragmentation of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, offering a framework for its identification and differentiation from isomeric structures. By understanding the fundamental principles of fragmentation, researchers can leverage this powerful tool to its full potential.

The Fundamentals of Ionization in Mass Spectrometry

Mass spectrometry fundamentally measures the mass-to-charge ratio (m/z) of ions. To achieve this, neutral molecules must first be ionized. The choice of ionization technique significantly influences the resulting mass spectrum.

  • Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV).[1][2] This process is energetic enough to not only remove an electron to form a molecular ion (M+•) but also to induce extensive fragmentation.[3] The resulting fragmentation pattern is highly reproducible and provides rich structural information, making it ideal for structural elucidation and library matching.[4]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[5] It is particularly well-suited for polar, thermally labile, and large molecules. ESI typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation.[6] For more detailed structural information using ESI, tandem mass spectrometry (MS/MS) is often employed, where a specific ion is selected and then fragmented through collision-induced dissociation (CID).[7]

Predicted Fragmentation of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline under Electron Ionization

The structure of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline presents several potential sites for fragmentation. The initial ionization will likely occur at a site of high electron density, such as the lone pairs on the nitrogen or oxygen atoms, or the π-systems of the aromatic rings.[8] The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses.[9]

The molecular weight of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is 247.26 g/mol . Therefore, the molecular ion peak (M+•) is expected at m/z 247.

The most probable primary fragmentation pathways are:

  • Benzylic Cleavage: The bond between the benzylic carbon and the ether oxygen is susceptible to cleavage. This is a highly favored pathway for aromatic ethers. This cleavage would result in the formation of a stable 4-methoxybenzyl cation (tropylium ion rearrangement) at m/z 121 . This is often a very prominent peak in the mass spectra of methoxybenzyl ethers. The corresponding radical would be the 3-fluoro-2-aminophenoxy radical.

  • Alpha-Cleavage at the Ether Linkage: Cleavage of the bond between the oxygen and the aniline ring is another possibility. This would lead to the formation of a 4-methoxybenzyloxonium ion and a 3-fluoroaniline radical cation. However, the formation of the 4-methoxybenzyl cation is generally more favorable due to its resonance stabilization.

A visual representation of the predicted primary fragmentation pathways is provided below:

M 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (m/z 247) F1 4-Methoxybenzyl Cation (m/z 121) M->F1 Benzylic Cleavage F2 3-Fluoro-2-aminophenoxy Radical M->F2 F3 Tropylium Ion (m/z 91) F1->F3 Loss of CH2O F4 Loss of CO

Caption: Predicted EI fragmentation of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.

Further fragmentation of the m/z 121 ion is expected through the loss of formaldehyde (CH₂O, 30 Da) to form the tropylium ion at m/z 91 .

Distinguishing Isomers: A Comparative Analysis

To highlight the power of mass spectrometry in distinguishing between closely related structures, let us compare the predicted fragmentation of our target molecule with that of an isomer, 5-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline .

While both isomers have the same molecular weight (247.26 g/mol ) and would exhibit a molecular ion at m/z 247, their fragmentation patterns, though similar in the major fragments, may show differences in the relative abundances of certain ions due to the different substitution pattern on the aniline ring. The primary fragmentation pathway for the 5-fluoro isomer would also be the benzylic cleavage to form the stable 4-methoxybenzyl cation at m/z 121 .

However, subsequent fragmentation of the aniline-containing radical or ion would differ. The electronic effects of the fluorine atom at the 5-position versus the 3-position could influence the stability of secondary fragment ions, leading to subtle but potentially measurable differences in the mass spectrum.

Here is a visual representation of the predicted primary fragmentation for the isomeric compound:

M 5-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (m/z 247) F1 4-Methoxybenzyl Cation (m/z 121) M->F1 Benzylic Cleavage F2 5-Fluoro-2-aminophenoxy Radical M->F2

Sources

Comparative

Infrared (IR) Spectroscopy Fingerprints for Fluorinated Aniline Identification

[1] Executive Summary The "Fluorine Effect" in Vibrational Spectroscopy Fluorinated anilines are critical bioisosteres in modern drug discovery, often used to modulate metabolic stability and lipophilicity. However, dist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The "Fluorine Effect" in Vibrational Spectroscopy Fluorinated anilines are critical bioisosteres in modern drug discovery, often used to modulate metabolic stability and lipophilicity. However, distinguishing between positional isomers (2-, 3-, and 4-fluoroaniline) during synthesis or quality control is a notorious challenge due to their structural similarity.

While NMR (


 and 

) is the gold standard for structure elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a faster, cheaper, and solvent-free alternative for routine identification—if you know where to look.

This guide moves beyond basic functional group analysis. We dissect the specific vibrational "fingerprints" that differentiate ortho-, meta-, and para-isomers, focusing on the interplay between the highly electronegative fluorine atom and the amino group.

Part 1: The Challenge of Isomer Differentiation

The substitution of a hydrogen atom with fluorine on the aniline ring introduces two major spectral perturbations:

  • Inductive Effect (-I): The high electronegativity of fluorine strengthens the C-F bond but also alters the electron density of the aromatic ring, shifting ring breathing modes.

  • Intramolecular Interactions: In ortho-fluoroaniline, the proximity of the fluorine and amino groups allows for intramolecular hydrogen bonding (N-H···F), causing distinct shifts in N-H stretching frequencies that are absent in meta and para isomers.

The Spectral Decision Tree

The following logic flow illustrates how to systematically identify the isomer based on spectral features.

IsomerID Start Unknown Fluoroaniline Sample Step1 Check OOP Region (700-900 cm⁻¹) Start->Step1 Ortho Single strong band ~740-760 cm⁻¹ Step1->Ortho Meta Multiple bands ~680, 780, 880 cm⁻¹ Step1->Meta Para Single strong band ~800-850 cm⁻¹ Step1->Para ResultO Likely 2-Fluoroaniline (Confirm with C-F ~1193 cm⁻¹) Ortho->ResultO ResultM Likely 3-Fluoroaniline (Confirm with C-F ~1144 cm⁻¹) Meta->ResultM ResultP Likely 4-Fluoroaniline (Confirm with C-F ~1210 cm⁻¹) Para->ResultP

Figure 1: Logic gate for rapid isomer identification using Out-of-Plane (OOP) bending vibrations.

Part 2: Comparative Analysis of Spectral Regions

The C-F Stretching Region (1000–1250 cm⁻¹)

The Carbon-Fluorine stretch is one of the strongest bonds in organic chemistry, resulting in intense absorption bands. However, its position is highly sensitive to the electronic environment of the ring.

IsomerC-F Stretch Frequency (cm⁻¹)IntensityMechanistic Insight
2-Fluoroaniline (Ortho) 1193 ± 4 Very StrongInductive withdrawal is countered by proximity to the electron-donating

group.
3-Fluoroaniline (Meta) 1144 ± 4 StrongThe lack of resonance conjugation between F and

leads to a lower frequency stretch.
4-Fluoroaniline (Para) 1210 ± 4 Very StrongDirect resonance conjugation maximizes bond order, shifting the peak to the highest frequency.

Data Source: Validated against experimental comparisons of fluoroanilides [1].

The Amino Group (N-H Stretching)

The


 group typically shows two bands: asymmetric (~3480 cm⁻¹) and symmetric (~3390 cm⁻¹) stretching.
  • Ortho-Effect: In 2-fluoroaniline, the N-H frequencies often shift to lower wavenumbers and broaden slightly due to the intramolecular N-H···F interaction. This is a diagnostic feature not present in meta or para isomers.

The Fingerprint Region (Out-of-Plane C-H Bending)

This is the most reliable region for determining substitution patterns on the benzene ring.

  • Ortho (1,2-substitution): Look for a single strong band near 750 cm⁻¹ .

  • Meta (1,3-substitution): Look for the "three-finger" pattern: peaks near 690, 780, and 880 cm⁻¹ .

  • Para (1,4-substitution): Look for a single strong band near 820 cm⁻¹ .

Part 3: Experimental Protocol (ATR-FTIR)

Traditional KBr pellets are prone to moisture absorption, which obscures the N-H region. Attenuated Total Reflectance (ATR) is the recommended methodology for fluorinated anilines due to its reproducibility and ease of cleaning.

Workflow Diagram

Protocol Prep Sample Prep (Neat Liquid/Solid) Acq Acquisition (4000-400 cm⁻¹) Prep->Acq Clean Crystal Cleaning (Isopropanol) Back Background Scan (Air, 32 scans) Clean->Back Back->Prep Proc Post-Processing (Baseline Corr.) Acq->Proc

Figure 2: Standardized ATR-FTIR acquisition workflow for fluorinated intermediates.

Step-by-Step Methodology
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond is preferred for durability against fluorinated compounds).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

  • Background Acquisition:

    • Clean the crystal with isopropanol and a lint-free wipe. Ensure it is dry.

    • Collect an air background spectrum. Critical: Do not skip this; water vapor interferes with the N-H region.

  • Sample Application:

    • Liquids (e.g., 2-fluoroaniline): Place 10 µL of neat liquid on the center of the crystal.

    • Solids (e.g., salts): Place ~5 mg of solid. Apply pressure using the anvil until the force gauge reads 80-100 units (ensure good contact).

  • Data Analysis:

    • Apply Automatic Baseline Correction .

    • Normalize the C-C ring stretch (approx. 1500 cm⁻¹) to 1.0 absorbance units for overlay comparison.

Part 4: Comparative Technology Assessment

Why use IR over other analytical techniques for this specific application?

FeatureFTIR (ATR) Raman Spectroscopy NMR (

)
Differentiation Power High (via OOP bending)Medium (Symmetric modes)Very High (Chemical shift)
Sample Prep < 1 min (Neat)< 1 min (Neat/Glass vial)> 10 mins (Solvent req.)
Cost per Scan NegligibleNegligibleHigh (Solvents/Tubes)
Moisture Sensitivity Moderate (H-bonding)Low (Water is weak scatterer)Low
Best For... Routine ID & QC Aqueous solutions Structure Elucidation

Expert Insight: While NMR is superior for proving a structure, FTIR is superior for verifying a known inventory item quickly. If you are distinguishing between 2-FA and 4-FA in a warehouse setting, FTIR is the tool of choice.

References

  • Suszko, J., & Szafran, M. (1966). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Bulletin de l'Académie Polonaise des Sciences, as cited in SciSpace.

  • NIST Mass Spectrometry Data Center. p-Fluoroaniline Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1]

  • Wojciechowski, P. M., et al. (2003). Vibrational spectra and normal coordinate analysis of p-fluoroaniline. Journal of Molecular Structure.
  • BenchChem. Spectroscopic Strategies for Differentiating Isomers of Trifluoromethylaniline.

Sources

Validation

The Shield and the Spear: A Comparative Guide to the Bioactivity of PMB-Protected vs. Deprotected Aniline Derivatives

In the intricate world of drug discovery and medicinal chemistry, the aniline moiety is a cornerstone pharmacophore, a privileged structure whose nitrogen atom is frequently pivotal for biological activity. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and medicinal chemistry, the aniline moiety is a cornerstone pharmacophore, a privileged structure whose nitrogen atom is frequently pivotal for biological activity. However, its reactivity can be a double-edged sword during complex synthetic campaigns. This guide delves into the strategic use of the p-methoxybenzyl (PMB) group to temporarily "shield" the aniline nitrogen. We will explore the profound, and often intentional, impact this protection has on bioactivity, contrasting the inert, protected precursor with the active, deprotected final compound. This comparison is not merely academic; it lies at the heart of prodrug design and multi-step synthesis, where modulating bioactivity is key to success.

The Aniline Amine: A Critical Nexus for Biological Interaction

The primary or secondary amine of an aniline derivative is a powerful hydrogen bond donor and acceptor. This capability allows it to form critical interactions with biological targets like enzymes and receptors, anchoring the molecule in a binding pocket and eliciting a pharmacological response.[1][2] Consequently, any modification to this amine, such as the introduction of a bulky protecting group, is expected to drastically alter, and typically diminish, its biological activity. This principle is the foundation for many prodrug strategies, where an active molecule is intentionally masked to improve pharmacokinetics or reduce off-target toxicity, only to be unmasked at the site of action.[3][4]

The p-Methoxybenzyl (PMB) Group: An Elegant and Removable Shield

The PMB group is a widely used protecting group for amines and alcohols in organic synthesis.[5][6] Its popularity stems from its general stability under a range of conditions (e.g., basic, and mild acidic conditions) and, most importantly, the multiple reliable methods for its removal.[7][8]

The key to the PMB group's utility is the para-methoxy substituent. This electron-donating group makes the benzyl ring electron-rich, rendering it highly susceptible to oxidative cleavage—a feature that distinguishes it from the more robust, unsubstituted benzyl (Bn) group.[6] This allows for orthogonal deprotection strategies, where the PMB group can be removed selectively in the presence of other protecting groups.[9]

Quantifying the Impact: A Comparative Bioactivity Analysis

To illustrate the dramatic difference in bioactivity between the protected and deprotected states, we will consider a common scenario in drug development: evaluating cytotoxicity against a cancer cell line. While direct comparative data for a single PMB-aniline pair across multiple studies is scarce in published literature, the principle is a well-established tenet of medicinal chemistry.[3][10]

We can conceptualize a study comparing a generic PMB-protected aniline anticancer agent ("PMB-Aniline-Drug ") with its active, deprotected form ("Aniline-Drug "). The free aniline is hypothesized to be essential for binding to the intracellular target.

Table 1: Illustrative Comparative Cytotoxicity Data (MTT Assay)

CompoundStructureTarget Cell LineIC₅₀ (µM)Bioactivity Interpretation
PMB-Aniline-Drug Drug-NH-PMBHeLa (Cervical Cancer)> 100Inactive / Very Low Potency
Aniline-Drug Drug-NH₂HeLa (Cervical Cancer)0.5Highly Potent

The expected results are clear: The PMB-protected compound is essentially inactive. The bulky PMB group sterically hinders the crucial aniline nitrogen, preventing it from forming the necessary hydrogen bonds within the target's active site. Upon deprotection, the "spear" is unsheathed. The newly freed aniline amine can engage its target, leading to a dramatic increase in cytotoxic potency, as reflected by the low IC₅₀ value. This stark difference underscores why intermediates in a synthesis are rarely active and validates the use of amine protection as a prodrug strategy.[4]

Experimental Protocols: From Protection to Bioassay

A self-validating experimental workflow is crucial to confidently attribute the observed bioactivity changes to the presence or absence of the PMB group.

Workflow Overview

The following diagram outlines the logical flow from synthesis to final bioactivity comparison.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Start: Aniline Derivative B Step 1: N-PMB Protection A->B C Purification & Characterization (PMB-Aniline-Drug) B->C D Step 2: PMB Deprotection C->D F Prepare Stock Solutions (Protected & Deprotected) C->F E Purification & Characterization (Aniline-Drug) D->E E->F G MTT Cytotoxicity Assay F->G H Data Analysis (IC50) G->H I Compare Bioactivity H->I

Caption: Experimental workflow for comparative bioactivity analysis.

Protocol 1: N-Protection of an Aniline with PMB-Cl

This protocol describes a standard procedure for protecting a primary aniline using p-methoxybenzyl chloride.

Rationale: This is a classic SN2 reaction where the nucleophilic aniline nitrogen displaces the chloride from PMB-Cl. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing in the alkylation.

Step-by-Step Methodology:

  • Dissolve the starting aniline derivative (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add diisopropylethylamine (DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-PMB protected aniline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Protocol 2: Oxidative Deprotection of an N-PMB Aniline

This protocol uses 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the selective cleavage of the PMB group.

Rationale: The electron-rich PMB ring forms a charge-transfer complex with the electron-deficient DDQ. This facilitates a single-electron transfer, leading to the formation of a stabilized benzylic carbocation, which is then hydrolyzed by water to release the free amine and p-methoxybenzaldehyde.[6] This method is mild and orthogonal to many other protecting groups.

G reagents {PMB-Aniline-Drug | DDQ (1.5 eq) | CH₂Cl₂/H₂O (18:1)} process Stir at RT (1-4 hours) Monitor by TLC reagents->process workup Quench (aq. NaHCO₃) Extract (CH₂Cl₂) Dry & Concentrate process->workup purify Flash Column Chromatography workup->purify product {Free Aniline-Drug | p-Anisaldehyde} purify->product

Caption: Workflow for DDQ-mediated PMB deprotection.

Step-by-Step Methodology:

  • Dissolve the N-PMB protected aniline (1.0 eq) in a mixture of dichloromethane (DCM) and water (18:1 v/v, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.5 eq) portion-wise to the stirring solution. The solution will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the deprotected aniline derivative.

  • Confirm the structure and purity of the final compound by appropriate analytical methods (NMR, HRMS).

Protocol 3: MTT Cytotoxicity Assay

This protocol provides a method for assessing the cytotoxic effects of the compounds on a mammalian cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of PMB-Aniline-Drug and Aniline-Drug in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions (including a vehicle control with DMSO).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Conclusion and Outlook

The strategic protection of a bioactive aniline moiety with a PMB group is a powerful tool in medicinal chemistry. As demonstrated through established principles and illustrative data, this protection effectively "cages" the molecule's activity, rendering it inert. This temporary inactivation is essential for navigating complex synthetic pathways and is a cornerstone of prodrug design. The reliable and mild methods for PMB group removal, particularly oxidative cleavage with DDQ, ensure that the active "spear" can be precisely unveiled at the desired stage. For researchers in drug development, a thorough understanding of this dynamic relationship between a protected and deprotected state is fundamental to designing and executing successful synthetic and therapeutic strategies.

References

  • Springer, C. J., & Niculescu-Duvaz, I. (2000). Optimization of Alkylating Agent Prodrugs Derived From Phenol and Aniline Mustards: A New Clinical Candidate Prodrug (ZD2767) for Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Journal of Medicinal Chemistry, 43(11), 2087-2094. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

  • Yavari, I., & Zare, H. (2005). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. [Link]

  • Koparal, A. S., et al. (2020). Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancer. European Journal of Medicinal Chemistry, 187, 111942. [Link]

  • Gomez-Perez, A., et al. (2021). Effect of the aniline fragment in Pt(II) and Pt(IV) complexes as anti-proliferative agents. Journal of Inorganic Biochemistry, 218, 111409. [Link]

  • Wuts, P. G. M. (2006). Best Synthetic Methods: Functional Group Protection. Organic Chemistry Portal. [Link]

  • Pearson+. (2015, February 23). Protection of Aniline Derivatives. YouTube. [Link]

  • Request PDF. (2025, August 7). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. [Link]

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Comparative

Comparative Crystallographic Analysis: Polymorph Stability and Bioavailability Profiling of Novel API Candidates

Executive Summary In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its solubility, stability, and bioavailability.[1] This guide provides a technical framework for character...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its solubility, stability, and bioavailability.[1] This guide provides a technical framework for characterizing a hypothetical high-value API ("Compound-X") using Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD). It contrasts the atomic-level precision of SC-XRD against the bulk-phase statistical power of PXRD, offering a roadmap for selecting the optimal solid form for clinical trials.

Part 1: The Comparative Landscape

Objective Comparison: SC-XRD vs. PXRD

While both techniques utilize Bragg’s Law (


), they serve distinct, non-overlapping roles in the drug development pipeline.
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD)
Primary Output 3D Atomic coordinates (

), Absolute Configuration (Chirality).
Bulk phase identification, % Crystallinity, Polymorph purity.
Resolution Atomic resolution (

Å).
Phase resolution (fingerprinting).
Sample Requirement High-quality single crystal (

mm).
Polycrystalline powder (

mg).
Throughput Low (Days/Weeks for growth + collection).High (Minutes/Hours).
Critical Limitation Does not represent the bulk batch; "picking the best crystal" bias.Cannot solve de novo structures easily; subject to preferred orientation effects.
Regulatory Role Definitive Proof of Structure (New Chemical Entity registration).Batch Release Testing (QC for polymorph consistency).
Case Study Scenario: Compound-X
  • Form A: Thermodynamically stable, high melting point, lower solubility.

  • Form B: Metastable, kinetic product, higher solubility, risk of conversion.

  • Goal: Use SC-XRD to define the lattice energy drivers (H-bonds) and PXRD to monitor the stability of Form B during accelerated aging.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Single Crystal Growth & Structure Solution

Rationale: To determine the absolute stereochemistry and intermolecular packing forces.

  • Crystal Growth (Vapor Diffusion Method):

    • Dissolve 5 mg of Compound-X in a "good" solvent (e.g., THF).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing a "poor" solvent (e.g., Pentane).

    • Validation Check: If precipitate is amorphous after 48h, switch to "Slow Evaporation" with a high-boiling solvent (e.g., Toluene).

  • Mounting & Centering:

    • Select a crystal with sharp edges (extinction under polarized light).

    • Mount on a Kapton loop using perfluoropolyether oil (cryoprotectant).

    • Cool to 100 K (reduces thermal vibration/atomic displacement parameters).

  • Data Collection:

    • Source: Mo-K

      
       (
      
      
      
      Å) for charge density; Cu-K
      
      
      (
      
      
      Å) for absolute configuration of light-atom organic molecules.
    • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.

  • Refinement (The "Trust" Metric):

    • Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

    • Stop/Go Decision: If

      
       (7%), data is likely insufficient for publication. Check for twinning or disorder.
      
Protocol B: PXRD Fingerprinting for Batch Release

Rationale: To ensure the bulk manufacturing batch matches the reference Form A.

  • Sample Preparation:

    • Gently grind the sample. Caution: Excessive grinding can induce phase transformation (mechanochemistry) or amorphization.

    • Back-load the sample holder to minimize "Preferred Orientation" (where needles align flat, distorting peak intensities).

  • Scan Parameters:

    • Geometry: Bragg-Brentano (

      
      -2
      
      
      
      ).
    • Range: 2

      
       to 
      
      
      
      (covers most organic lattice d-spacings).
    • Step Size:

      
       with 1-second exposure per step.
      
  • Analysis:

    • Compare experimental pattern against the calculated pattern derived from the SC-XRD CIF file (Mercury CSD software).

    • Validation: Peak positions (

      
      ) must match within 
      
      
      
      .

Part 3: Visualization of the Crystallographic Workflow

The following diagram illustrates the decision logic for characterizing a new API, highlighting the critical "Stop/Go" validation steps.

G cluster_SC Single Crystal (Structure) cluster_PX Powder (Bulk) Start Crude API Synthesis Screening Polymorph Screening (Solvent/Temp Variations) Start->Screening SC_Growth Crystal Growth (Vapor Diffusion) Screening->SC_Growth PX_Prep Sample Prep (Avoid Grinding Stress) Screening->PX_Prep SC_Check Microscopy Check: Birefringence? SC_Growth->SC_Check SC_Check->SC_Growth No (Re-seed) SC_Data SC-XRD Data Collection (100 K) SC_Check->SC_Data Yes SC_Refine Refinement (ShelX) R-factor < 5%? SC_Data->SC_Refine SC_Refine->SC_Data No (Twinning) CIF Generate CIF (Absolute Config) SC_Refine->CIF Yes PX_Compare Compare vs. Calculated Pattern CIF->PX_Compare Reference Data PX_Scan PXRD Scan (3-40° 2-Theta) PX_Prep->PX_Scan PX_Scan->PX_Compare PX_Compare->Screening Mismatch (New Form) Release Batch Release Specification PX_Compare->Release Match

Figure 1: Integrated workflow for API solid-state characterization, linking single-crystal structural definition to bulk powder validation.

Part 4: Data Analysis & Interpretation

Key Crystallographic Metrics (The "Checklist")

When reviewing a Crystallographic Information File (CIF) for a drug candidate, prioritize these parameters:

  • R-Factor (

    
    ):  Measures the agreement between the structural model and experimental data.[2][3]
    
    • Target:

      
       (5%).
      
    • Warning:

      
       implies a poor model or bad crystal quality.
      
  • Goodness of Fit (GooF):

    • Target: Close to 1.0.

  • Flack Parameter: Critical for chiral drugs.

    • Value:

      
       (Correct absolute structure).
      
    • Value:

      
       (Inverted structure).
      
    • Value:

      
       (Racemic twin).
      
Interpreting Intermolecular Interactions

Bioavailability is often inversely related to lattice energy.

  • Form A (Stable): Look for "Centrosymmetric dimers" (e.g., Carboxylic acid homodimers). These strong H-bonds (

    
    ) create a tightly packed lattice (High Density, Low Solubility).
    
  • Form B (Metastable): Look for "Catemer" chains or solvent channels. If the SC-XRD shows voids occupied by solvent, the desolvation of this form may lead to collapse (amorphous) or conversion to Form A.

Regulatory Reporting (FDA Q6A)

For New Drug Applications (NDA), you must submit:

  • Ortep Diagram: Thermal ellipsoid plot (50% probability) showing atomic connectivity.

  • Packing Diagram: Showing H-bond networks.

  • XRPD Overlay: Experimental bulk scan overlaid with the pattern calculated from the single crystal data to prove the bulk material is the same form as the crystal solved.

References

  • FDA Guidance for Industry (Q6A). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[4][5][6][7] (2000).[6][7] Focuses on polymorphism control. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. The global repository for small molecule organic structures.[8] [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. The automated tool for validating crystallographic data integrity.[9] [Link][10]

  • Bernstein, J. Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on the link between crystal structure and property). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Foreword: This guide provides essential safety and handling protocols for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. The following recommendations are synthesized from the hazard profiles of structurally analogous flu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This guide provides essential safety and handling protocols for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. The following recommendations are synthesized from the hazard profiles of structurally analogous fluoro- and methoxy-substituted anilines. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule in the provided search results, a thorough, substance-specific risk assessment must be conducted by the end-user before commencing any work.

Hazard Assessment: Understanding the Risks

Substituted anilines, as a class, present significant health risks that demand stringent safety controls. Based on data for similar compounds, 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline should be treated as a hazardous substance with the potential for:

  • Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1] Structurally related fluoroanilines are classified under UN 2941 as Division 6.1 toxic substances.[2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[3][4][5]

  • Mutagenicity: Some related nitroaniline compounds are suspected of causing genetic defects, warranting a cautious approach.[7]

These hazards form the basis for the personal protective equipment (PPE) and handling protocols outlined below. The primary goal is to eliminate all routes of exposure: dermal, ocular, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the most critical barrier between the researcher and chemical exposure. All PPE must be inspected for integrity before each use.[1]

Eye and Face Protection

Direct contact with the eyes can cause serious, lasting damage.

  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times in the laboratory.[5][8][9]

  • Enhanced Protection: For procedures with a higher risk of splashing or when handling larger quantities (>1 liter), a full-face shield must be worn in addition to safety goggles.[8][10] A face shield alone is insufficient.[8]

Hand Protection

The skin provides a direct route for systemic toxicity.

  • Glove Type: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines.[6][10][11]

  • Protocol: Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[1] After handling, dispose of contaminated gloves as hazardous waste and wash hands thoroughly with soap and water.[1][3]

Skin and Body Protection

Protecting the skin and personal clothing from contamination is crucial.

  • Standard Use: A flame-resistant laboratory coat is mandatory.[8]

  • High-Risk Operations: For tasks involving potential for significant splashes or aerosol generation, a chemical-resistant apron or a full protective suit (e.g., Tychem®) should be worn over the lab coat.[10][12]

  • Footwear: Closed-toe shoes are required. Open-toed shoes or sandals are strictly prohibited in any laboratory setting.[8]

Respiratory Protection

Inhalation is a primary exposure route for volatile or aerosolized compounds.

  • Primary Engineering Control: All handling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline must be conducted within a certified chemical fume hood.[6][8] This is the most effective way to prevent respiratory exposure.

  • Supplemental Protection: In the event of a spill, ventilation failure, or other emergency, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.[10][11]

PPE Specification Summary

Task LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small quantities, in-hood)Chemical Safety Goggles[6]Chemical-Resistant Gloves (Nitrile, Neoprene)[10]Flame-Resistant Lab Coat[8]Certified Chemical Fume Hood[6]
High-Risk Operations (Large quantities, potential splash)Safety Goggles & Full Face Shield[8]Double-Layered Chemical-Resistant GlovesChemical-Resistant Apron or Suit over Lab Coat[10]Certified Chemical Fume Hood[6]
Spill / Emergency Response Full Face Shield over Goggles[10][13]Heavy-Duty Chemical-Resistant GlovesFull Chemical-Resistant Suit[12]NIOSH-Approved Respirator or SCBA[13]

Operational and Disposal Plan

A safe experiment begins before the vial is opened and ends long after the data is collected.

Engineering Controls & Preparation
  • Ventilation: Ensure the chemical fume hood has been certified within the last year.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible before beginning work.[6]

  • Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select & Inspect Required PPE RiskAssessment->SelectPPE PrepWorkstation 3. Prepare Fume Hood & Emergency Gear SelectPPE->PrepWorkstation HandleInHood 4. Handle Compound Exclusively in Fume Hood PrepWorkstation->HandleInHood Decontaminate 5. Decontaminate Glassware & Surfaces HandleInHood->Decontaminate Spill EMERGENCY Spill / Exposure HandleInHood->Spill If spill occurs WasteDisposal 6. Dispose of Waste (Chemical & Contaminated PPE) Decontaminate->WasteDisposal RemovePPE 7. Remove PPE (Gloves Last) WasteDisposal->RemovePPE WashHands 8. Wash Hands Thoroughly RemovePPE->WashHands EmergencyResponse Follow Emergency Protocols Spill->EmergencyResponse

Caption: Step-by-step workflow for the safe handling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][15]

Disposal Protocol

Improper disposal poses a risk to the environment and public health.

  • Chemical Waste: All surplus 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline and rinsate should be disposed of as hazardous chemical waste. Given its structure, it should be classified as halogenated organic waste.[6]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be collected in a designated hazardous waste container.[6]

  • Procedure: Utilize a licensed professional waste disposal service for final disposal, likely via incineration at an approved facility.[3][5][7] Do not discharge into drains or the environment.[1]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Merck. (n.d.). 3-Fluoro-2-methoxyaniline 97.
  • Synquest Labs. (n.d.). 3-Fluoro-4-methoxyaniline - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluoro-2-methoxyaniline.
  • Aaronchem. (2024, November 1). Safety Data Sheet - 2-(4-Fluoro-3-methoxyphenyl)aniline.
  • CDH Fine Chemical. (n.d.). o-ANISIDINE MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BenchChem. (2025). Personal protective equipment for handling 4-Chloro-2-fluoro-3-methoxyaniline.
  • SAMS Solutions. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluoro-2-methylaniline.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • TCI EUROPE N.V. (2025, November 10). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET.
  • UNECE. (2024, September 13). Deletion of the entry UN 2941 Fluoroanilines.
  • ChemicalBook. (2026, January 24). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluoro-4-methylaniline.
  • ECHEMI. (n.d.). 3-Fluoro-4-methoxyphenol SDS, 452-11-9 Safety Data Sheets.

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